Product packaging for DBCO-NHS Ester(Cat. No.:CAS No. 1353016-71-3)

DBCO-NHS Ester

Cat. No.: B606960
CAS No.: 1353016-71-3
M. Wt: 402.4 g/mol
InChI Key: XCEBOJWFQSQZKR-UHFFFAOYSA-N
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Description

DBCO-NHS is an amine-reactive compound and can be used to modify an amine-containing molecule in organic solvents (limited solubility in aqueous media). It reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds. The low mass weight will add minimal spacer to modified molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H18N2O5 B606960 DBCO-NHS Ester CAS No. 1353016-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEBOJWFQSQZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DBCO-NHS ester chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to DBCO-NHS Ester for Researchers and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal bifunctional reagent in the field of bioconjugation and chemical biology.[1][2] It serves as a critical linker molecule, enabling the covalent attachment of the dibenzocyclooctyne (DBCO) moiety to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[1][3] The significance of this compound lies in its central role in copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This reaction's high efficiency, specificity, and biocompatibility have made this compound an invaluable tool for creating complex bioconjugates for applications ranging from targeted drug delivery and antibody-drug conjugates (ADCs) to advanced imaging and diagnostics.

Chemical Structure and Properties

This compound possesses two key functional groups: the DBCO group, a strained alkyne that readily reacts with azides, and the N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines. The short spacer arm between these groups adds minimal mass to the modified molecule.

Chemical Structure:

  • Molecular Formula: C₂₃H₁₈N₂O₅

  • IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate

  • Synonyms: ADIBO-NHS Ester, DIBAC-NHS Ester, N-Succinimidyl 4-[(5-Aza-3,4:7,8-dibenzocyclooct-1-yne)-5-yl]-4-oxobutyrate

Physicochemical Properties:

PropertyValueCitations
Molecular Weight 402.4 g/mol
Appearance White to off-white or slightly grey crystalline solid
Purity >95% (typically analyzed by HPLC)
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, Chloroform
Storage -20°C, desiccated, and protected from light
Stability Sensitive to moisture, light, and heat. Stock solutions in anhydrous solvents can be stored for several days at -20°C.

Mechanism of Action

The utility of this compound stems from its dual reactivity, allowing for a two-step conjugation strategy.

  • Amine-Reactive NHS Ester: The NHS ester reacts with primary amines (e.g., the side chain of lysine residues in proteins) under neutral to slightly basic conditions (pH 7.2-9) to form a stable amide bond. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group is a highly strained cyclooctyne that reacts rapidly and specifically with azide-functionalized molecules or biomolecules. This reaction, a cornerstone of copper-free click chemistry, proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The high reactivity of DBCO is attributed to the ring strain of the cyclooctyne.

Below are diagrams illustrating these reaction pathways.

NHS_Ester_Reaction DBCO_NHS This compound Intermediate Transition State DBCO_NHS->Intermediate pH 7.2-9 Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Intermediate Product DBCO-Biomolecule (Stable Amide Bond) Intermediate->Product NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group

Caption: Reaction of this compound with a primary amine.

SPAAC_Reaction DBCO_Biomolecule DBCO-Biomolecule Product Stable Triazole Conjugate DBCO_Biomolecule->Product Copper-Free Click Chemistry Azide_Molecule Azide-Molecule-N₃ Azide_Molecule->Product

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications

This compound is a versatile tool for a wide range of applications in research and development:

  • Antibody-Drug Conjugates (ADCs): It is used as a non-cleavable linker to conjugate cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

  • Bioconjugation: This reagent is fundamental for attaching biomolecules like proteins or antibodies to other molecules or surfaces, which is crucial for developing targeted drug delivery systems.

  • Fluorescent Labeling: this compound serves as a linker for attaching fluorescent dyes to biomolecules, allowing for the visualization of cellular processes in live cells.

  • Surface Modification: It is used to functionalize surfaces, such as nanoparticles and liposomes, with DBCO groups for subsequent conjugation with azide-containing molecules.

  • Protein-Peptide and Protein-Oligonucleotide Conjugates: The dual reactivity allows for the straightforward synthesis of these complex biomolecular structures.

Experimental Protocols

Here are detailed methodologies for common experiments using this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein solution (in a suitable amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Prepare the protein solution in an amine-free buffer such as PBS at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris) or sodium azide, they must be removed by dialysis or buffer exchange.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. For protein concentrations greater than or equal to 5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and the quenching buffer using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).

The resulting DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the conjugation of a DBCO-labeled biomolecule with an azide-containing molecule.

Materials:

  • Purified DBCO-labeled biomolecule

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the reaction buffer.

    • Add the DBCO-labeled biomolecule to the azide-containing sample. It is recommended to use a 1.5 to 3-fold molar excess of the more abundant reagent.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or for 2-12 hours at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (up to 37°C).

  • Purification:

    • The final conjugate can be purified from unreacted components using methods appropriate for the specific biomolecules, such as size exclusion chromatography, affinity chromatography, or dialysis.

Mandatory Visualizations

The following diagram illustrates a typical experimental workflow for labeling a protein and subsequent conjugation.

experimental_workflow cluster_step1 Step 1: Protein Preparation cluster_step2 Step 2: DBCO Labeling cluster_step3 Step 3: Purification cluster_step4 Step 4: Click Chemistry Conjugation Protein Protein in Amine-Containing Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Protein->Buffer_Exchange Prepared_Protein Protein in Amine-Free Buffer (e.g., PBS) Buffer_Exchange->Prepared_Protein Reaction Add DBCO-NHS to Protein (10-40x molar excess) Incubate 30-60 min @ RT Prepared_Protein->Reaction DBCO_NHS_Stock Prepare 10 mM DBCO-NHS in DMSO/DMF DBCO_NHS_Stock->Reaction Quench Quench with Tris Buffer Reaction->Quench Purification Purify via Desalting Column or Dialysis Quench->Purification DBCO_Protein Purified DBCO-Protein Purification->DBCO_Protein Click_Reaction Mix and Incubate (4-12h @ RT) DBCO_Protein->Click_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->Click_Reaction Final_Purification Final Purification Click_Reaction->Final_Purification Final_Conjugate Final Bioconjugate Final_Purification->Final_Conjugate

Caption: Workflow for protein labeling and SPAAC conjugation.

References

A Technical Guide to DBCO-NHS Ester: Solubility, Handling, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility, handling, and application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester, a cornerstone reagent in copper-free click chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology, drug development, and materials science who are leveraging bioorthogonal chemistry for the precise modification of biomolecules.

Core Concepts: The Power of Bioorthogonal Chemistry

DBCO-NHS ester is a heterobifunctional linker that bridges the worlds of amine chemistry and bioorthogonal ligation. It contains two key functional groups:

  • N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that undergoes a highly specific and rapid reaction with azide-functionalized molecules in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

The dual reactivity of this compound allows for a two-step bioconjugation strategy, enabling the precise and covalent attachment of a DBCO moiety to a biomolecule of interest, which can then be "clicked" to a corresponding azide-tagged molecule.

Solubility of this compound in Organic Solvents

The solubility of this compound is a critical parameter for its effective use in labeling reactions. Due to the hydrophobic nature of the DBCO core, this reagent has limited solubility in aqueous buffers. Therefore, stock solutions are typically prepared in anhydrous organic solvents. The table below summarizes the known solubility of this compound in commonly used organic solvents.

SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)45 - 100 mg/mL[][2][3][4]111.8 - 248.5 mMUltrasonic agitation may be required to achieve higher concentrations. It is crucial to use anhydrous (dry) DMSO to prevent hydrolysis of the NHS ester.[3]
Dimethylformamide (DMF)SolubleNot specifiedAnhydrous DMF is recommended for preparing stock solutions.
Dichloromethane (DCM)SolubleNot specified
Tetrahydrofuran (THF)SolubleNot specified
ChloroformSolubleNot specified
AcetonitrileSolubleNot specified

Important Considerations:

  • Hygroscopicity: Solvents like DMSO and DMF are hygroscopic and will readily absorb moisture from the atmosphere. The presence of water can lead to the hydrolysis of the NHS ester, rendering it inactive for amine conjugation. It is imperative to use anhydrous solvents and to handle the reagent and its solutions in a dry environment.

  • Stock Solution Stability: this compound stock solutions in anhydrous DMSO can be stored at -20°C for up to a month, although some sources suggest stability for several days. For optimal reactivity, it is highly recommended to prepare stock solutions immediately before use.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation, with a specific focus on antibody labeling, a common application in drug development and diagnostics.

General Workflow for Bioconjugation using this compound

The overall process involves two main stages: the activation of an amine-containing molecule with this compound, followed by the copper-free click reaction with an azide-functionalized molecule.

G cluster_0 Part 1: DBCO Activation cluster_1 Part 2: Click Conjugation Amine_Molecule Amine-Containing Molecule (e.g., Protein) DBCO_Activation DBCO Activation (Amine Reaction) Amine_Molecule->DBCO_Activation DBCO_NHS This compound (in anhydrous DMSO) DBCO_NHS->DBCO_Activation Purification1 Purification (Remove excess DBCO-NHS) DBCO_Activation->Purification1 DBCO_Molecule DBCO-Activated Molecule Purification1->DBCO_Molecule Click_Reaction Copper-Free Click Reaction (SPAAC) DBCO_Molecule->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Purification2 Purification (Remove excess reactants) Click_Reaction->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

General workflow for bioconjugation using this compound.

Detailed Protocol: Antibody Labeling with this compound

This protocol outlines the steps for labeling an antibody with this compound, a critical step in the development of antibody-drug conjugates (ADCs) and targeted imaging agents.

1. Pre-Conjugation Antibody Preparation:

  • Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like sodium azide, which can compete with the labeling reaction. Exchange the antibody into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. This can be achieved using dialysis or desalting columns.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

2. This compound Stock Solution Preparation:

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.02 mg of this compound (MW: 402.4 g/mol ) in 1 mL of anhydrous DMSO.

3. Antibody Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should ideally be below 10-20% to maintain protein stability.

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time and temperature may need to be determined empirically.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the labeling reaction, add a quenching buffer such as 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the DBCO-Labeled Antibody:

  • Remove unreacted this compound and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

6. Characterization (Optional):

  • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).

7. Copper-Free Click Reaction:

  • The purified DBCO-labeled antibody is now ready for conjugation to an azide-functionalized molecule.

  • Mix the DBCO-labeled antibody with the azide-containing molecule in a suitable reaction buffer (e.g., PBS). A 1.5- to 3-fold molar excess of the azide molecule is typically used.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or affinity chromatography.

G Start Start: Antibody in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Prepare_DBCO Prepare 10 mM DBCO-NHS in anhydrous DMSO Start->Prepare_DBCO Add_DBCO Add 10-20x molar excess of DBCO-NHS to Antibody Prepare_DBCO->Add_DBCO Incubate Incubate: 30-60 min at RT or 2 hours on ice Add_DBCO->Incubate Quench Quench Reaction (e.g., 50-100 mM Tris) Incubate->Quench Purify Purify DBCO-Antibody (Desalting column/Dialysis) Quench->Purify Characterize Characterize (Optional) Determine Degree of Labeling Purify->Characterize Ready_for_Click DBCO-Labeled Antibody Ready for Click Reaction Characterize->Ready_for_Click

Experimental workflow for antibody labeling with this compound.

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of biomolecules. A thorough understanding of its solubility and handling requirements is paramount to achieving successful and reproducible bioconjugation outcomes. By following the protocols and guidelines outlined in this technical guide, researchers can confidently employ this compound in a wide range of applications, from the development of novel therapeutics and diagnostics to the fundamental study of biological systems. The continued application of such precise chemical tools will undoubtedly pave the way for significant advancements in science and medicine.

References

A Technical Guide to DBCO-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal tool in the field of bioconjugation and chemical biology. As an amine-reactive derivative of DBCO, it serves as a cornerstone for copper-free "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its use, and a visualization of the underlying chemical workflows.

Core Properties of DBCO-NHS Ester

This compound is characterized by its dual reactivity. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines on biomolecules, such as the lysine residues of proteins, to form a stable amide bond. This reaction effectively labels the biomolecule with the DBCO moiety. The incorporated dibenzocyclooctyne group is a strained alkyne that can then specifically and efficiently react with azide-containing molecules via SPAAC without the need for a cytotoxic copper catalyst.[1]

The table below summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₂₃H₁₈N₂O₅[1][2][3][4]
Molecular Weight 402.4 g/mol
CAS Number 1353016-71-3
Purity >90-95%
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.
Storage Conditions Store at -20°C, desiccated, and protected from light.

Reaction Mechanism and Workflow

The utility of this compound lies in its ability to facilitate a two-step bioconjugation strategy. This allows for the precise and orthogonal labeling of biomolecules.

First, the NHS ester reacts with a primary amine on a molecule of interest (e.g., a protein or antibody) to form a stable DBCO-labeled intermediate. Subsequently, this intermediate is introduced to a second molecule containing an azide group. The strained alkyne of the DBCO group then undergoes a rapid and specific cycloaddition with the azide, forming a stable triazole linkage.

DBCO_NHS_Ester_Reaction_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Biomolecule_Amine Biomolecule (with Primary Amine) DBCO_Biomolecule DBCO-Labeled Biomolecule Biomolecule_Amine->DBCO_Biomolecule Reaction with NHS Ester DBCO_NHS This compound DBCO_NHS->DBCO_Biomolecule NHS_leaving_group NHS DBCO_Biomolecule->NHS_leaving_group releases DBCO_Biomolecule_2 DBCO-Labeled Biomolecule Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Bioconjugate (Triazole Linkage) Azide_Molecule->Final_Conjugate Copper-Free Click Reaction DBCO_Biomolecule_2->Final_Conjugate

A diagram illustrating the two-step bioconjugation process using this compound.

Experimental Protocol: Antibody Conjugation with this compound

This protocol provides a general guideline for the conjugation of an antibody with this compound and subsequent reaction with an azide-modified molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

  • Azide-modified molecule for conjugation

Procedure:

Part 1: Activation of Antibody with this compound

  • Preparation of Antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Preparation of this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 20-30 fold molar excess of the this compound solution to the antibody solution. The final concentration of DMSO in the reaction should be kept low, ideally around 20%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 10-100 mM to consume any unreacted this compound. Incubate for an additional 15 minutes.

  • Purification: Remove excess this compound and the quenching agent using a desalting column or a similar purification method.

Part 2: Copper-Free Click Chemistry Conjugation

  • Reaction Setup: Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule.

  • Incubation: Incubate the mixture overnight at 4°C or for 3-4 hours at room temperature to allow for the click reaction to proceed to completion.

  • Validation and Purification: The final conjugate can be validated using SDS-PAGE, where a shift in molecular weight should be observed. Further purification to remove any unreacted molecules can be performed using liquid chromatography methods.

Experimental_Workflow Start Start: Prepare Antibody and this compound Labeling Labeling Reaction: Incubate Antibody with This compound Start->Labeling Quenching Quench Reaction with Tris Buffer Labeling->Quenching Purification1 Purify DBCO-labeled Antibody (e.g., Desalting Column) Quenching->Purification1 Click_Reaction Click Reaction: Incubate with Azide-Molecule Purification1->Click_Reaction Validation Validate Conjugate (e.g., SDS-PAGE) Click_Reaction->Validation Purification2 Purify Final Conjugate (e.g., Chromatography) Validation->Purification2 End End: Purified Bioconjugate Purification2->End

A flowchart of the experimental workflow for antibody bioconjugation using this compound.

Applications in Research and Development

The versatility of this compound makes it a valuable reagent in numerous applications, including:

  • Antibody-Drug Conjugates (ADCs): It is frequently used to link cytotoxic drugs to antibodies for targeted cancer therapy.

  • Bioconjugation: this compound is widely used for conjugating proteins, peptides, and nucleic acids.

  • Cellular Labeling and Imaging: It enables the labeling of cell surface proteins for imaging studies.

  • Surface Modification: It is used to functionalize surfaces of materials like nanoparticles and biosensors for various diagnostic and research purposes.

References

fundamental principles of labeling proteins with DBCO-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and protocols for labeling proteins with Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester. This powerful technique is a cornerstone of bioconjugation, enabling the precise attachment of molecules for a wide range of applications in research, diagnostics, and therapeutics.

Core Principles: The Chemistry of DBCO-NHS Ester Labeling

The labeling of proteins with this compound is a two-step process that leverages the principles of amine-reactive chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."

Step 1: Amine-Reactive Labeling. The process begins with the covalent attachment of the DBCO moiety to the protein of interest. The N-hydroxysuccinimidyl (NHS) ester group of the this compound reagent reacts specifically with primary amines (-NH₂) present on the protein.[1][2][3] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the polypeptide chain.[2] The reaction, an acylation, results in the formation of a stable amide bond, covalently linking the DBCO group to the protein.[4] This reaction is highly dependent on pH, with an optimal range of 7-9. A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce labeling efficiency.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Once the protein is functionalized with DBCO, it can be reacted with a molecule of interest that has been tagged with an azide (-N₃) group. The DBCO group, a cyclooctyne, possesses significant ring strain, which allows it to react rapidly and specifically with azides without the need for a cytotoxic copper(I) catalyst. This bioorthogonal reaction, known as SPAAC, forms a stable triazole linkage, completing the conjugation. The bioorthogonal nature of this reaction means that DBCO and azide groups do not react with other functional groups typically found in biological systems, ensuring high specificity.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in labeling proteins with this compound.

Materials and Reagents
  • Protein of Interest: Purified and in a suitable buffer.

  • This compound Reagent: e.g., DBCO-PEG4-NHS ester. Store desiccated at -20°C.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve the this compound.

  • Reaction Buffer: Amine-free buffer with a pH of 7-9, such as Phosphate-Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar amine-containing buffer to stop the reaction.

  • Purification System: Size-exclusion chromatography (e.g., desalting columns) or dialysis cassettes for removing excess, unreacted this compound.

Protocol for DBCO Labeling of Proteins
  • Protein Preparation:

    • Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 0.5-5 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Remove any additives like BSA or gelatin if labeling antibodies.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mM). Stock solutions in anhydrous solvents can be stored for a few days at -20°C.

  • Labeling Reaction:

    • Add the calculated amount of this compound stock solution to the protein solution. The molar excess of the DBCO reagent will depend on the protein concentration and the desired degree of labeling.

    • For protein concentrations >5 mg/mL, a 10-fold molar excess is often a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Longer incubation times (up to 4 hours) can sometimes improve efficiency.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 5-15 minutes at room temperature.

  • Purification of the DBCO-Labeled Protein:

    • Remove the excess, unreacted this compound and quenching buffer components using a desalting column, spin column, or dialysis.

    • The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction. It can be used immediately or stored at 4°C for up to 4 weeks, though reactivity may decrease over time. For long-term storage, -20°C is recommended.

Protocol for Copper-Free Click Chemistry (SPAAC)
  • Prepare the Azide-Containing Molecule: Dissolve the azide-modified molecule of interest in a compatible reaction buffer.

  • Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A common starting point is to use a 1.5 to 3-fold molar excess of the azide molecule relative to the DBCO-protein. For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner may be a good starting point.

    • Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require longer reaction times (overnight).

  • Purification of the Final Conjugate:

    • If necessary, purify the final protein conjugate to remove any unreacted azide-containing molecules using an appropriate method such as size-exclusion chromatography or dialysis.

Quantitative Data Summary

The efficiency and outcome of the this compound labeling process are influenced by several quantitative parameters. The following tables summarize key data points gathered from various sources.

ParameterRecommended Value/RangeNotesSource(s)
Reaction pH 7 - 9Optimal for amine acylation; hydrolysis of NHS ester increases at higher pH.
Protein Concentration 0.5 - 5 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of this compound 10-fold (for protein > 5 mg/mL)The optimal ratio depends on the protein and desired degree of labeling.
20 to 50-fold (for protein < 5 mg/mL)
Reaction Time (Amine Labeling) 30 - 60 minutes at room temperatureLonger times (up to 4 hours) can increase efficiency.
2 hours on ice
Reaction Time (SPAAC) 4 - 12 hours at room temperatureCan be extended to overnight at 4°C.
Storage of this compound (Solid) -20°C, desiccatedStable for over a year.
Storage of this compound (in DMSO/DMF) -20°CStable for several days to a few months.
Storage of DBCO-labeled Protein 4°C or -20°CLoses about 3-5% reactivity over 4 weeks at 4°C or -20°C.

Visualizing the Process: Diagrams

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

Chemical Reaction of this compound with a Protein Amine cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine or N-terminus) Reaction Acylation (pH 7-9) Protein->Reaction DBCO_NHS This compound DBCO_NHS->Reaction DBCO_Protein DBCO-Protein (Stable Amide Bond) NHS NHS byproduct Reaction->DBCO_Protein Reaction->NHS

Caption: The reaction of a protein's primary amine with this compound to form a stable amide bond.

Experimental Workflow for DBCO-NHS Protein Labeling and Conjugation Start Start: Purified Protein Buffer_Exchange 1. Buffer Exchange (if needed) (Amine-free buffer, pH 7-9) Start->Buffer_Exchange Prepare_DBCO 2. Prepare this compound Solution (in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_DBCO Labeling 3. Labeling Reaction (Add DBCO-NHS to protein) Prepare_DBCO->Labeling Quench 4. Quench Reaction (Add Tris buffer) Labeling->Quench Purify_DBCO_Protein 5. Purify DBCO-labeled Protein (Desalting column/Dialysis) Quench->Purify_DBCO_Protein SPAAC 6. SPAAC Reaction (Add Azide-molecule) Purify_DBCO_Protein->SPAAC Purify_Conjugate 7. Purify Final Conjugate (optional) SPAAC->Purify_Conjugate End End: Labeled Protein Conjugate Purify_Conjugate->End

Caption: A step-by-step workflow for protein modification with this compound and subsequent bioconjugation.

Logical Relationship of SPAAC cluster_reactants Reactants cluster_product Product DBCO_Protein DBCO-Protein Reaction SPAAC (Copper-Free Click Chemistry) DBCO_Protein->Reaction Azide_Molecule Azide-Molecule Azide_Molecule->Reaction Conjugate Protein-Triazole-Molecule (Stable Conjugate) Reaction->Conjugate

Caption: The bioorthogonal reaction between a DBCO-labeled protein and an azide-tagged molecule.

Conclusion

The this compound labeling methodology provides a robust and versatile platform for the site-specific modification of proteins. Its high efficiency, specificity, and bioorthogonality make it an invaluable tool for researchers and developers in various fields, including proteomics, drug delivery, and diagnostic assay development. By carefully controlling the reaction conditions as outlined in this guide, scientists can achieve reproducible and reliable protein conjugation for a multitude of applications.

References

Methodological & Application

Application Notes and Protocols for DBCO-NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for labeling antibodies with DBCO-NHS ester. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the workflow and underlying chemical reactions. This protocol is intended for researchers in academia and industry who are engaged in the development of antibody conjugates for various applications, including diagnostics, therapeutics, and research tools.

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation by enabling the rapid and specific formation of stable triazole linkages without the need for cytotoxic copper catalysts.[1] Dibenzocyclooctyne (DBCO) is a highly reactive strained alkyne that readily participates in SPAAC reactions with azide-modified molecules under mild, physiological conditions.[2]

This compound is a heterobifunctional crosslinker that facilitates the introduction of a DBCO moiety onto a biomolecule. It contains two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines, such as the side chains of lysine residues on antibodies, to form stable amide bonds.[3]

  • Dibenzocyclooctyne (DBCO): This strained alkyne group serves as a handle for subsequent copper-free click chemistry reactions with azide-containing molecules.[3]

This two-step labeling strategy offers a high degree of specificity and bioorthogonality, as neither the DBCO nor the azide group is naturally present in biological systems, thus minimizing background reactions.[4] This protocol will detail the procedure for labeling antibodies with this compound, a critical first step for a wide range of downstream applications.

Quantitative Data Summary

The efficiency and success of antibody labeling with this compound are influenced by several key parameters. The following tables summarize the critical quantitative data gathered from various sources to aid in experimental design and optimization.

Table 1: Recommended Reaction Conditions for this compound Antibody Labeling

ParameterRecommended Range/ValueNotes
Molar Excess of this compound 5 to 30-foldHigher molar excess can increase the degree of labeling but may also lead to antibody precipitation, especially with more hydrophobic DBCO derivatives. A 5-10 fold excess is often a good starting point for optimizing conjugation yield.
Antibody Concentration 1 - 10 mg/mLHigher antibody concentrations can favor the reaction with the NHS ester over hydrolysis.
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester.
pH 7.2 - 9.0The reaction of NHS esters with primary amines is favored at neutral to slightly basic pH.
Reaction Temperature Room temperature or 4°C (on ice)Room temperature reactions are typically faster, while reactions on ice may be preferred for sensitive antibodies.
Incubation Time 30 - 60 minutes at room temperature; 2 hours on iceLonger incubation times can be explored but may increase the risk of antibody degradation.
Quenching Agent 50 - 100 mM Tris-HCl, pH 8.0Added to quench any unreacted this compound.

Table 2: Comparison of Purification Methods for DBCO-Labeled Antibodies

Purification MethodReported Antibody RecoveryReported Removal of Excess DBCONotes
Spin Desalting Columns ~90%~82%Fast and convenient method for removing excess reagents.
Dialysis ~95%~87%Effective for buffer exchange and removal of small molecules, but more time-consuming.
Ultrafiltration (Spin Columns) ~82%~82%Can be used for both purification and concentration of the antibody conjugate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an antibody with this compound.

Part 1: Antibody Preparation and Pre-Conjugation Considerations

Successful antibody labeling begins with proper preparation of the antibody and reagents.

1.1. Antibody Purity and Buffer Exchange:

  • The antibody solution must be free of interfering substances.

  • Amine-Containing Buffers: Buffers such as Tris, glycine, or ammonium ions will compete with the antibody's lysine residues for reaction with the NHS ester, significantly reducing labeling efficiency.

  • Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be labeled.

  • Sodium Azide: This common preservative can react with the DBCO group and must be removed.

  • Recommended Buffer: Use a non-amine-containing buffer at a pH of 7.2-8.0, such as Phosphate Buffered Saline (PBS). Buffer exchange can be performed using spin desalting columns or dialysis.

1.2. Reagent Preparation:

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use. The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions.

Part 2: Antibody Labeling with this compound

2.1. Reaction Setup:

  • Adjust the concentration of your antibody in an amine-free buffer (e.g., PBS, pH 7.4) to 1-10 mg/mL.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 20%.

2.2. Incubation:

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

2.3. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the DBCO-Labeled Antibody

3.1. Removal of Excess Reagents:

  • Remove unreacted this compound and the quenching agent using a spin desalting column, dialysis, or ultrafiltration against the desired storage buffer (e.g., PBS).

Part 4: Characterization and Storage

4.1. Determination of Degree of Labeling (DOL):

  • The average number of DBCO molecules conjugated per antibody (the DOL) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for the DBCO).

  • The following formula can be used: DOL = (A_309 * ε_Ab) / ((A_280 - (A_309 * CF)) * ε_DBCO) Where:

    • A_309 and A_280 are the absorbances at 309 nm and 280 nm, respectively.

    • ε_Ab is the molar extinction coefficient of the antibody at 280 nm.

    • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

    • CF is a correction factor for the absorbance of the DBCO group at 280 nm (consult the manufacturer's data sheet).

4.2. Storage:

  • Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. The DBCO functional group can lose reactivity over time.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound antibody labeling protocol.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange) Reaction Add this compound to Antibody Ab_Prep->Reaction Reagent_Prep This compound Stock Solution Prep Reagent_Prep->Reaction Incubation Incubate (RT or 4°C) Reaction->Incubation Quench Quench Reaction (Tris Buffer) Incubation->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Characterize (DOL, etc.) Purify->Analyze

Caption: Workflow for antibody labeling with this compound.

Chemical Reaction Pathway

This diagram illustrates the two-stage chemical reaction involved in labeling an antibody with this compound and its subsequent click reaction.

Chemical_Reaction_Pathway cluster_stage1 Stage 1: Amine-Reactive Labeling cluster_stage2 Stage 2: Copper-Free Click Chemistry Antibody Antibody (with -NH2 groups) Labeled_Ab DBCO-Labeled Antibody Antibody->Labeled_Ab + DBCO_NHS This compound DBCO_NHS->Labeled_Ab NHS NHS (leaving group) Azide_Molecule Azide-Modified Molecule Final_Conjugate Final Antibody Conjugate Labeled_Ab->Final_Conjugate + Azide_Molecule->Final_Conjugate

Caption: Two-stage conjugation via this compound and click chemistry.

References

Application Notes and Protocols: Utilizing DBCO-NHS Ester for Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal reagent in bioconjugation, enabling the straightforward attachment of a DBCO moiety to proteins and other biomolecules. This process is the first step in a two-step bioorthogonal labeling strategy that leverages the power of copper-free click chemistry. The NHS ester selectively reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond. The incorporated DBCO group then allows for a highly specific and efficient reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is biocompatible, proceeding readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

These application notes provide a comprehensive guide for researchers on the effective use of DBCO-NHS ester for protein conjugation, including detailed protocols, reaction optimization, and characterization of the resulting conjugates.

Key Features of this compound Conjugation:

  • High Specificity: The NHS ester targets available primary amine groups on the protein.

  • Bioorthogonal Reaction: The subsequent DBCO-azide click reaction is highly selective and does not interfere with biological processes.

  • Copper-Free: Eliminates the concern of copper-induced cytotoxicity, making it suitable for in vivo applications.

  • Stable Conjugates: Forms a stable triazole linkage between the protein and the molecule of interest.

Experimental Workflow Overview

The overall process involves two main stages: the modification of the protein with this compound and the subsequent copper-free click chemistry reaction with an azide-tagged molecule.

G cluster_0 Protein Modification with this compound cluster_1 Copper-Free Click Chemistry Protein Protein with Primary Amines (e.g., Lysine residues) Reaction1 Amine-Reactive Conjugation (pH 7.0-9.0) Protein->Reaction1 DBCO_NHS This compound (dissolved in anhydrous DMSO) DBCO_NHS->Reaction1 Quenching Quenching (e.g., Tris buffer) Reaction1->Quenching DBCO_Protein DBCO-Modified Protein Reaction2 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Protein->Reaction2 Purification1 Purification (e.g., Desalting Column, Dialysis) Purification1->DBCO_Protein Quenching->Purification1 Azide_Molecule Azide-Modified Molecule (e.g., Fluorophore, Drug, Biotin) Azide_Molecule->Reaction2 Purification2 Purification (e.g., SEC, HIC) Reaction2->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Figure 1: Experimental workflow for protein conjugation using this compound.

Materials and Reagents

  • This compound (or a pegylated version like DBCO-PEG4-NHS Ester for increased solubility)

  • Protein of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7.0-9.0. Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine solution.

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or size-exclusion chromatography (SEC) columns.

  • Azide-modified molecule for click reaction

Experimental Protocols

Protocol 1: Protein Modification with this compound

This protocol details the covalent attachment of the DBCO moiety to primary amines on the target protein.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, it is crucial to use anhydrous solvent and prepare the solution fresh.

2. This compound Conjugation Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution. The molar ratio of this compound to protein is a critical parameter that will determine the degree of labeling (DOL). A molar excess of 5 to 30-fold is a common starting point. The final concentration of DMSO in the reaction mixture should ideally be kept below 10-20% (v/v) to minimize protein denaturation.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-12 hours. The optimal incubation time may need to be determined empirically. Protect the reaction from light if using a light-sensitive DBCO reagent.

3. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with and consume any unreacted this compound.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the DBCO-Modified Protein:

  • Remove the excess, unreacted this compound and quenching reagent using a desalting column, dialysis, or size-exclusion chromatography.

  • Determine the concentration of the purified DBCO-modified protein using a standard protein assay (e.g., Bradford or BCA). The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-modified protein with an azide-containing molecule.

1. Reaction Setup:

  • In a suitable reaction tube, combine the purified DBCO-modified protein with the azide-modified molecule of interest in a reaction buffer such as PBS (pH 7.4).

  • A molar excess of 1.5 to 4-fold of the azide-modified molecule over the DBCO-modified protein is recommended as a starting point.

2. Incubation:

  • Incubate the reaction at room temperature for 1-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.

3. Purification of the Final Conjugate:

  • Purify the final protein conjugate from unreacted azide-modified molecules using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or hydrophobic interaction chromatography (HIC).

Data Presentation: Reaction Parameters and Expected Outcomes

The degree of labeling (DOL) is a critical parameter to control and is influenced by several factors. The following table summarizes key reaction parameters and their impact on the outcome.

ParameterRecommended RangeEffect on DOLNotes
Molar Ratio (DBCO:Protein) 5:1 to 30:1Higher ratio generally increases DOLHigh ratios can lead to protein aggregation or loss of function. Optimization is recommended.
Protein Concentration 1 - 10 mg/mLHigher concentration can improve conjugation efficiency
Reaction pH 7.0 - 9.0Higher pH favors the deprotonated amine, increasing reactivitypH > 9.0 can increase hydrolysis of the NHS ester.
Reaction Time 30 min - 2 hours (RT) or 2 - 12 hours (4°C)Longer incubation can increase DOLBalance with potential protein degradation or aggregation.
Temperature 4°C or Room TemperatureHigher temperature increases reaction rateLower temperature can be used to minimize protein degradation.

Characterization of Protein Conjugates

Proper characterization of the DBCO-protein conjugate is essential to ensure the success of the conjugation and to understand the properties of the final product.

Characterization TechniquePurposeExample Data Interpretation
UV-Vis Spectroscopy Determine Degree of Labeling (DOL)The ratio of absorbance at ~309 nm (DBCO) to 280 nm (protein) is used to calculate the average number of DBCO molecules per protein.
SDS-PAGE Assess conjugation and purityAn increase in the molecular weight of the protein band after conjugation indicates successful labeling. The presence of a fluorescent band (if a fluorescent azide was used) confirms the click reaction.
Mass Spectrometry (e.g., MALDI-TOF) Confirm covalent modification and determine DOLA shift in the mass spectrum corresponding to the

Application Notes and Protocols for DBCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne (DBCO)-N-hydroxysuccinimidyl (NHS) ester is a key reagent in bioconjugation, enabling the straightforward linkage of molecules through a two-step process. This technology is a cornerstone of "click chemistry," specifically the copper-free variant known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO-NHS ester contains two reactive groups: the NHS ester, which reacts with primary amines (like those on lysine residues of proteins) to form a stable amide bond, and the DBCO group, a strained alkyne that reacts specifically with azides.[1][2][3] This dual reactivity allows for the precise and efficient conjugation of biomolecules under mild, biocompatible conditions, making it an invaluable tool in drug development, diagnostics, and various life science research applications.[1][2]

The process involves first activating a biomolecule containing a primary amine with the this compound. This introduces the DBCO moiety onto the biomolecule. The DBCO-functionalized molecule can then be reacted with a second molecule bearing an azide group through the SPAAC reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. The result is a stable triazole linkage formed without the need for a cytotoxic copper catalyst.

This document provides detailed protocols for the use of DBCO-NHS esters, quantitative data to guide experimental design, and visualizations of the reaction mechanism and experimental workflow.

Chemical Principle and Reaction Mechanism

The overall process can be divided into two main reactions:

  • Amine Acylation: The NHS ester group reacts with primary amines on a biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) to form a stable amide bond. This reaction is favored at a neutral to slightly basic pH (7.2-9). During this step, the DBCO group is covalently attached to the target biomolecule.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The strained alkyne (DBCO) on the functionalized biomolecule reacts with an azide-containing molecule in a [3+2] cycloaddition reaction. This forms a stable triazole ring, covalently linking the two molecules. This copper-free click chemistry reaction is highly efficient and can be performed in aqueous buffers under physiological conditions.

Reaction_Mechanism Biomolecule Biomolecule-NH₂ Activated_Biomolecule Biomolecule-NH-CO-DBCO Biomolecule->Activated_Biomolecule Amine Acylation (pH 7.2-9) DBCO_NHS This compound DBCO_NHS->Activated_Biomolecule Conjugate Biomolecule-NH-CO-Triazole-Molecule Activated_Biomolecule->Conjugate SPAAC NHS_leaving_group NHS Activated_Biomolecule->NHS_leaving_group Azide_Molecule N₃-Molecule Azide_Molecule->Conjugate

Caption: this compound Reaction Mechanism.

Quantitative Data Summary

The efficiency and success of this compound reactions are influenced by several factors. The following table summarizes key quantitative parameters to aid in experimental design and optimization.

ParameterRecommended ValueConditions
This compound Molar Excess 10-50 foldFor labeling proteins with primary amines. Use a 10-fold excess for protein concentrations ≥ 5 mg/mL and a 20- to 50-fold excess for concentrations < 5 mg/mL. For antibodies, a 20-30 fold molar excess is common.
Azide-Molecule Molar Excess 1.5-10 foldFor reaction with the DBCO-activated biomolecule. A 2-4 fold excess is often used for antibody-oligonucleotide conjugation.
Reaction pH 7.2 - 9.0For the initial NHS ester reaction with primary amines. PBS at pH 7.4 is commonly used.
Reaction Temperature Room temperature or 4°CFor both the NHS ester reaction and the subsequent SPAAC reaction.
Reaction Time (NHS Ester) 30-60 minutes at room temperature or 2 hours on ice.For the activation of the primary amine-containing biomolecule with this compound.
Reaction Time (SPAAC) 4-12 hours at room temperature or overnight (10-12 hours) at 4°C.For the conjugation of the DBCO-activated molecule with the azide-containing molecule.
This compound Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh before use as NHS esters are moisture-sensitive.
Final DMSO/DMF Concentration < 20%In the final reaction mixture to avoid protein denaturation.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical bioconjugation experiment using a this compound, focusing on the labeling of an antibody followed by conjugation to an azide-modified molecule.

This protocol describes the labeling of primary amine groups on an antibody with a this compound.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4). Buffers containing primary amines such as Tris or glycine must be avoided.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Tris in water)

  • Desalting column, spin filtration unit, or dialysis cassette for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.

  • Antibody Labeling Reaction:

    • Add a 20-30 fold molar excess of the 10 mM this compound solution to the antibody solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 20%.

    • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature or on ice.

  • Purify the DBCO-labeled Antibody:

    • Remove the excess, unreacted this compound and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • Purified DBCO-labeled antibody from Part 1

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture:

    • In a suitable reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule.

    • A 2-4 fold molar excess of the azide-modified molecule over the DBCO-labeled antibody is recommended for efficient conjugation.

  • Incubate the Reaction Mixture:

    • Incubate the reaction mixture under one of the following conditions:

      • Overnight (10-12 hours) at 4°C

      • 4-12 hours at room temperature

  • Purification of the Conjugate (Optional):

    • Depending on the downstream application, the final conjugate may need to be purified to remove any unreacted azide-molecule.

    • Purification can be achieved using methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Storage of the Conjugate:

    • Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow for a typical this compound bioconjugation experiment.

Experimental_Workflow start Start prep_antibody Prepare Antibody (Amine-free buffer, 1-10 mg/mL) start->prep_antibody labeling Antibody Labeling (20-30x molar excess, RT for 60 min) prep_antibody->labeling prep_dbco Prepare this compound (10 mM in DMSO/DMF) prep_dbco->labeling quench Quench Reaction (50-100 mM Tris, RT for 15 min) labeling->quench purify_dbco_ab Purify DBCO-Antibody (Desalting/Dialysis) quench->purify_dbco_ab click_reaction Click Chemistry Reaction (Add Azide-Molecule, 2-4x excess) purify_dbco_ab->click_reaction incubation Incubation (4°C overnight or RT for 4-12h) click_reaction->incubation purify_conjugate Purify Final Conjugate (Optional, e.g., SEC) incubation->purify_conjugate end End purify_conjugate->end

Caption: Experimental Workflow for this compound Bioconjugation.

References

Application of DBCO-NHS Ester in Antibody-Drug Conjugate (ADC) Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in the synthesis of Antibody-Drug Conjugates (ADCs). It details the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, and provides step-by-step protocols for antibody modification and subsequent conjugation to an azide-containing payload. Furthermore, this guide summarizes key quantitative data and outlines methods for the characterization of the resulting ADC, including the determination of the critical drug-to-antibody ratio (DAR).

Introduction to DBCO-NHS Ester in ADC Synthesis

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug.[1] The linker technology used to attach the drug to the antibody is a critical component of ADC design, influencing its stability, efficacy, and safety.[2] this compound is a key reagent in a two-step ADC conjugation strategy that leverages the principles of bioorthogonal chemistry.[3][4]

The process involves:

  • Antibody Activation: The NHS ester moiety of the DBCO-NHS linker reacts with primary amines, primarily the ε-amine of lysine residues, on the antibody surface to form a stable amide bond.[5] This step introduces a strained alkyne (DBCO) group onto the antibody.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized antibody is then reacted with a drug molecule that has been modified to contain an azide group. The inherent ring strain of the DBCO group allows for a rapid and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly efficient under mild, physiological conditions, making it ideal for working with sensitive biomolecules.

The use of this compound for non-specific lysine conjugation results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute that must be carefully controlled and characterized, as it directly impacts the ADC's therapeutic window.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using this compound.

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Azide-modified cytotoxic drug

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting columns (e.g., Zeba Spin Desalting Columns, 7k MWCO) or dialysis cassettes

  • Reaction tubes

  • Spectrophotometer for concentration measurements

Workflow for ADC Synthesis using this compound

ADC_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis mAb Antibody in Amine-Free Buffer Activation Step 1: Antibody Activation (mAb + DBCO-NHS) mAb->Activation DBCO_NHS This compound in DMSO/DMF DBCO_NHS->Activation Drug_Azide Azide-Modified Drug SPAAC Step 2: SPAAC Reaction (DBCO-mAb + Drug-Azide) Drug_Azide->SPAAC Quenching Quenching (e.g., Tris buffer) Activation->Quenching Purification1 Purification 1 (Remove excess DBCO) Quenching->Purification1 DBCO_mAb DBCO-labeled Antibody Purification1->DBCO_mAb DBCO_mAb->SPAAC Purification2 Purification 2 (Remove excess drug) SPAAC->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Antibody Activation with this compound

This protocol details the modification of an antibody with DBCO groups.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Remove any protein stabilizers such as BSA or gelatin.

  • This compound Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 4.3 mg of this compound in 1 mL of anhydrous solvent.

    • Note: this compound solutions are susceptible to hydrolysis and should be used fresh. Solid this compound is more stable when stored at -20°C.

  • Antibody Labeling Reaction:

    • Add a 20- to 30-fold molar excess of the 10 mM this compound solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20%.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing. Alternatively, the reaction can be carried out for 2 hours on ice.

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted this compound, add a quenching solution such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM, or 10 µL of 100 mM glycine.

    • Incubate for 15 minutes at room temperature.

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted this compound and the quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

    • The purified DBCO-labeled antibody can be stored at -20°C for up to a month, although the reactivity of the DBCO group may decrease over time.

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized drug.

  • Reaction Setup:

    • Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified drug.

  • Incubation:

    • Incubate the reaction mixture overnight (10-12 hours) at 4°C or for 2-4 hours at room temperature to ensure a complete reaction.

  • Purification of the ADC:

    • Remove the unreacted azide-modified drug and any other impurities using an appropriate purification method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

  • Storage:

    • Store the purified ADC at 4°C or frozen at -20°C or -80°C in a suitable buffer.

Quantitative Data Summary

The efficiency of the conjugation process is influenced by several factors. The following tables summarize key quantitative parameters from various protocols.

Table 1: Antibody Activation with this compound

ParameterRecommended ValueSource(s)
Antibody Concentration1-10 mg/mL
Molar Excess of this compound20-30 fold
Final DMSO/DMF Concentration< 20%
Incubation Time60 min at RT or 2 hrs on ice
Quenching Agent50-100 mM Tris or 100 mM Glycine
Quenching Time15 min at RT

Table 2: SPAAC (Click Chemistry) Reaction

ParameterRecommended ValueSource(s)
Molar Excess of Azide-Drug2-4 fold
Incubation Time2-4 hrs at RT or overnight at 4°C
Reaction Temperature4°C to 37°C

Characterization of the ADC

After synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and suitability for its intended application.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody. Several methods can be used for DAR determination:

  • UV/Vis Spectroscopy: This is a simple and rapid method that relies on the distinct absorbance spectra of the antibody (at ~280 nm) and the drug. By measuring the absorbance of the ADC at two different wavelengths and using the extinction coefficients of the antibody and the drug, the average DAR can be calculated.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with a higher DAR will have a longer retention time. This method provides information on the distribution of different drug-loaded species.

  • Mass Spectrometry (MS): LC-MS is a powerful technique that can directly measure the molecular weight of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody. This method provides both the average DAR and the distribution of drug-loaded species.

The following diagram illustrates the general principle of DAR determination by HIC.

DAR_HIC_Principle cluster_input Input cluster_process Process cluster_output Output ADC_Mixture Heterogeneous ADC Mixture HIC_Column HIC Column ADC_Mixture->HIC_Column Chromatogram Chromatogram HIC_Column->Chromatogram DAR0 DAR 0 Chromatogram->DAR0 Early Elution DAR2 DAR 2 Chromatogram->DAR2 DAR4 DAR 4 Chromatogram->DAR4 DAR6 DAR 6 Chromatogram->DAR6 DAR8 DAR 8 Chromatogram->DAR8 Late Elution

Caption: Principle of DAR determination by HIC.

Purity and Aggregation Analysis
  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the safety and efficacy of the therapeutic.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of the drug to the antibody, as the ADC will show a higher molecular weight band compared to the unconjugated antibody.

Conclusion

The use of this compound in conjunction with SPAAC provides a robust and efficient method for the synthesis of ADCs. This copper-free click chemistry approach offers high specificity and proceeds under mild conditions, making it well-suited for the bioconjugation of sensitive antibody and drug molecules. Careful control of reaction parameters and thorough characterization of the final product, particularly the drug-to-antibody ratio, are essential for the development of safe and effective ADC therapeutics.

References

Application Notes and Protocols for Cell Surface Protein Labeling using DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester for the covalent labeling of primary amines on cell surface proteins. This two-step strategy enables the introduction of a bioorthogonal DBCO handle onto the cell surface, which can then be specifically targeted with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction. This powerful technique is instrumental in a variety of applications, including cell imaging, tracking, and targeted drug delivery.

Principle of the Method

The labeling process occurs in two main stages:

  • Amine Labeling: The NHS ester moiety of DBCO-NHS ester reacts with primary amines (-NH₂) present on the N-terminus and lysine residues of cell surface proteins. This reaction forms a stable amide bond, covalently attaching the DBCO group to the proteins. This reaction is pH-dependent, with optimal labeling achieved at a slightly basic pH.[1][2][3]

  • Bioorthogonal "Click" Reaction: The strained alkyne ring of the DBCO group reacts specifically and efficiently with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a therapeutic agent) through SPAAC. This "click" reaction is bioorthogonal, meaning it occurs without interfering with native biological processes, making it ideal for live-cell applications.[4][5]

Materials and Reagents

  • This compound (or DBCO-PEG4-NHS Ester for improved aqueous solubility)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5 or PBS, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Mammalian cells of interest (e.g., Jurkat, HEK293T, U2OS, DC2.4)

  • Cell culture medium appropriate for the cell line

  • Azide-modified molecule for click reaction (e.g., Azide-Fluorophore)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Note: this compound is sensitive to moisture. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Bring the vial of this compound to room temperature.

  • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. For example, dissolve 4.02 mg of this compound (MW: 402.4 g/mol ) in 1 mL of anhydrous DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Prepare fresh or store any unused stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. It is recommended to use the stock solution immediately after preparation.

Protocol 2: Cell Surface Protein Labeling with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

For Suspension Cells:

  • Harvest cells and wash twice with ice-cold PBS to remove any residual media containing primary amines.

  • Resuspend the cell pellet in the chosen Reaction Buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 x 10⁶ cells/mL.

  • Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A starting point is a 10- to 50-fold molar excess of the reagent relative to the estimated amount of surface protein. A final concentration of 0.5-2 mM can be a good starting point for optimization.

  • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice. Gentle mixing during incubation can improve labeling efficiency.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of cell suspension).

  • Incubate for 5-15 minutes at room temperature or on ice to ensure all unreacted this compound is deactivated.

  • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagent and byproducts.

  • The DBCO-labeled cells are now ready for the subsequent click reaction or further experiments.

For Adherent Cells:

  • Culture cells in an appropriate vessel (e.g., 6-well plate, chamber slide).

  • Gently wash the cells twice with ice-cold PBS.

  • Add the Reaction Buffer containing the desired concentration of this compound to the cells.

  • Incubate for 30 minutes at room temperature.

  • Remove the labeling solution and quench the reaction by adding the Quenching Buffer for 5-15 minutes at room temperature.

  • Wash the cells three times with PBS containing 1% BSA.

  • The DBCO-labeled cells are now ready for the click reaction.

Protocol 3: Copper-Free Click Reaction with Azide-Modified Molecules
  • Resuspend the DBCO-labeled cells in a suitable buffer or cell culture medium.

  • Add the azide-modified molecule of interest. A 1.5 to 3.0 molar excess of the azide reagent relative to the estimated number of DBCO sites is recommended as a starting point.

  • Incubate the reaction for 4-12 hours at room temperature or 2-12 hours at 4°C. Incubation at 37°C can also be performed for shorter durations (e.g., 30-60 minutes).

  • Wash the cells three times with PBS to remove any unreacted azide-modified molecule.

  • The cells are now labeled and ready for downstream applications such as imaging or flow cytometry.

Data Presentation

Quantitative data for this compound labeling efficiency can be obtained through various methods. While direct quantification on live cells is complex, the following table summarizes data from a study on liposomes, which can serve as a reference for optimizing labeling conditions. A similar approach using a fluorescent azide could be adapted for cell-based assays.

Table 1: Quantification of DBCO Groups on Liposomes.

Molar Ratio (DBCO:Amine)Reaction pHDBCO Groups per Liposome (Arbitrary Units)
1:17.11.0
3:17.11.5
6:17.11.2
1:17.61.2
3:17.61.8
6:17.61.4
1:18.21.3
3:18.22.0
6:18.21.6

Data adapted from a study on liposomes and presented in arbitrary units to show relative labeling efficiency under different conditions.

Table 2: Hydrolysis Rate of NHS Esters.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes

This data highlights the importance of pH control during the labeling reaction to minimize hydrolysis of the NHS ester, which competes with the amine reaction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_click Click Reaction cluster_analysis Analysis prep_cells Prepare Cells labeling Incubate Cells with this compound prep_cells->labeling prep_dbco Prepare DBCO-NHS Ester Stock prep_dbco->labeling quench Quench Reaction labeling->quench wash1 Wash Cells quench->wash1 click Incubate with Azide-Molecule wash1->click wash2 Wash Cells click->wash2 analysis Downstream Application (e.g., Imaging, Flow Cytometry) wash2->analysis

Caption: Workflow for cell surface protein labeling using this compound.

Signaling Pathway Analogy

signaling_pathway cluster_step2 Step 2: Click Chemistry cell Cell Surface Protein (-NH2) dbco_cell DBCO-Labeled Cell dbco_nhs This compound dbco_nhs->cell Stable Amide Bond Formation azide Azide-Molecule dbco_cell->azide SPAAC Reaction final_product Labeled Cell Product

References

Application Notes and Protocols for DBCO-NHS Ester in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester in the functionalization of nanoparticles. This powerful tool enables the covalent conjugation of biomolecules to nanoparticle surfaces, a critical step in the development of targeted drug delivery systems, advanced bioimaging probes, and novel diagnostic assays.

Introduction to DBCO-NHS Ester Chemistry

This compound is a bifunctional crosslinker that facilitates a two-step conjugation strategy. The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines (-NH2) present on the surface of nanoparticles or on biomolecules like antibodies and peptides, forming a stable amide bond. This reaction introduces a DBCO moiety, which is a strained alkyne. The DBCO group can then undergo a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with molecules containing an azide (-N3) group.[1][2] This bio-orthogonal reaction is rapid and occurs under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.

Key Advantages:

  • High Reactivity and Specificity: The NHS ester provides efficient and specific labeling of primary amines.[3] The subsequent SPAAC reaction is highly specific between the DBCO and azide groups, minimizing side reactions.

  • Copper-Free Click Chemistry: The SPAAC reaction does not require a cytotoxic copper catalyst, which is a significant advantage for biological applications.

  • Mild Reaction Conditions: Both the NHS ester reaction and the SPAAC reaction can be performed at or near physiological pH and temperature, preserving the integrity of sensitive biomolecules.

  • Versatility: This chemistry can be applied to a wide range of nanoparticles and biomolecules, including antibodies, peptides, oligonucleotides, and small molecule drugs.

Applications of DBCO-Functionalized Nanoparticles

The functionalization of nanoparticles with this compound opens up a vast array of applications in biomedical research and drug development.

  • Targeted Drug Delivery: Antibodies or other targeting ligands can be conjugated to drug-loaded nanoparticles to enhance their delivery to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging and Diagnostics: Fluorescent dyes, contrast agents, or diagnostic probes can be attached to nanoparticles for in vivo and in vitro imaging applications, enabling the visualization and tracking of biological processes.

  • Biosensing: The specific nature of the click chemistry reaction allows for the development of highly sensitive and selective biosensors for the detection of various analytes.

  • Immunotherapy: Functionalization with immune-stimulating molecules can be used to develop nanoparticle-based cancer immunotherapies.

Experimental Protocols

Here, we provide detailed protocols for the functionalization of amine-modified nanoparticles with this compound and the subsequent conjugation to azide-modified biomolecules.

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the general procedure for reacting this compound with nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, magnetic, or polymeric nanoparticles)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., centrifugation, size-exclusion chromatography, or dialysis)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Sonicate briefly if necessary to ensure a homogenous suspension.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

  • Reaction Setup: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of this compound to available amine groups on the nanoparticles is a critical parameter that needs to be optimized for each specific nanoparticle system. A molar excess of the this compound is typically used.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize potential degradation of sensitive components.

  • Quenching: (Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts. The choice of purification method will depend on the size and properties of the nanoparticles.

    • Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

    • Size-Exclusion Chromatography (SEC): Use a desalting column with an appropriate molecular weight cutoff to separate the functionalized nanoparticles from smaller molecules.

    • Dialysis: Dialyze the reaction mixture against the desired buffer to remove small molecule impurities.

Characterization:

  • UV-Vis Spectroscopy: The successful incorporation of the DBCO group can be confirmed by measuring the UV-Vis spectrum of the functionalized nanoparticles. DBCO has a characteristic absorbance peak at approximately 309 nm.

Workflow for this compound Functionalization of Nanoparticles

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Amine-NP Amine-Functionalized Nanoparticles Mix Mix in Reaction Buffer (pH 7.2-8.5) Amine-NP->Mix DBCO_NHS_Sol This compound Solution (in DMSO/DMF) DBCO_NHS_Sol->Mix Incubate Incubate (RT, 1-4h) Mix->Incubate Purify Purification (Centrifugation/SEC) Incubate->Purify DBCO_NP DBCO-Functionalized Nanoparticles Purify->DBCO_NP

Caption: Workflow for functionalizing amine-containing nanoparticles with this compound.

Protocol 2: Copper-Free Click Chemistry Conjugation of DBCO-Functionalized Nanoparticles with Azide-Modified Biomolecules

This protocol outlines the SPAAC reaction between the DBCO-functionalized nanoparticles and a biomolecule containing an azide group.

Materials:

  • DBCO-functionalized nanoparticles (from Protocol 1)

  • Azide-modified biomolecule (e.g., azide-labeled antibody, peptide, or oligonucleotide)

  • Reaction Buffer: PBS or other amine- and azide-free buffer, pH 7.4.

Procedure:

  • Prepare Reactants:

    • Disperse the DBCO-functionalized nanoparticles in the Reaction Buffer to a known concentration.

    • Dissolve the azide-modified biomolecule in the Reaction Buffer.

  • Reaction Setup: Mix the DBCO-functionalized nanoparticles and the azide-modified biomolecule in the Reaction Buffer. The optimal molar ratio of DBCO groups to azide groups should be determined empirically, but a slight excess of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. The reaction time will depend on the concentration of the reactants and the specific biomolecules being conjugated.

  • Purification: Remove any unconjugated biomolecules using an appropriate purification method such as SEC, centrifugation, or dialysis, depending on the properties of the nanoparticle-biomolecule conjugate.

Characterization:

  • Gel Electrophoresis (SDS-PAGE): For protein conjugations, SDS-PAGE can be used to confirm the formation of the nanoparticle-protein conjugate, which will have a higher molecular weight than the unconjugated protein.

  • Dynamic Light Scattering (DLS): DLS can be used to measure the hydrodynamic diameter of the nanoparticles before and after conjugation. An increase in size is indicative of successful conjugation.

  • Zeta Potential: Measurement of the zeta potential can indicate changes in the surface charge of the nanoparticles upon conjugation.

  • Functional Assays: The biological activity of the conjugated biomolecule should be assessed to ensure it has not been compromised during the conjugation process.

Logical Relationship of the Two-Step Conjugation Process

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Copper-Free Click Chemistry Amine_NP Amine-Nanoparticle DBCO_NP DBCO-Nanoparticle Amine_NP->DBCO_NP + DBCO-NHS DBCO_NHS This compound Final_Conjugate Nanoparticle-Biomolecule Conjugate DBCO_NP->Final_Conjugate + Azide-Biomolecule Azide_Bio Azide-Biomolecule

Caption: Two-step strategy for nanoparticle bioconjugation using this compound.

Quantitative Data Summary

The efficiency of nanoparticle functionalization and bioconjugation can be quantified using various methods. The following tables summarize typical quantitative data that should be collected and analyzed.

Table 1: Reaction Conditions for this compound Functionalization

ParameterTypical RangeReference
pH 7.0 - 8.5
Temperature 4 - 25 °C
Reaction Time 1 - 6 hours
Molar Ratio (DBCO-NHS:Amine) 5:1 to 20:1
Solvent for DBCO-NHS DMSO, DMF

Table 2: Characterization of Functionalized Nanoparticles

Characterization TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Absorbance at ~309 nmPresence of a peak indicates successful DBCO functionalization.
Dynamic Light Scattering (DLS) Hydrodynamic DiameterMinimal change in size after DBCO functionalization.
Zeta Potential Surface ChargePotential change in surface charge depending on the linker used.
Fourier-Transform Infrared Spectroscopy (FTIR) Vibrational BandsAppearance of characteristic peaks for the DBCO group.

Table 3: Reaction Conditions for Copper-Free Click Chemistry

ParameterTypical RangeReference
pH 7.0 - 7.4
Temperature 4 - 37 °C
Reaction Time 2 - 24 hours
Molar Ratio (DBCO:Azide) 1:1.5 to 1:3

Table 4: Characterization of Nanoparticle-Biomolecule Conjugates

Characterization TechniqueParameter MeasuredExpected Outcome
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size compared to unconjugated nanoparticles.
SDS-PAGE Molecular WeightAppearance of a higher molecular weight band for the conjugate.
Fluorescence Spectroscopy Fluorescence IntensityIf a fluorescently labeled biomolecule is used, fluorescence will be associated with the nanoparticle fraction after purification.
Enzyme-Linked Immunosorbent Assay (ELISA) Binding ActivityConfirmation of the biological activity of the conjugated antibody or protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DBCO functionalization efficiency Hydrolysis of this compoundPrepare this compound solution immediately before use in an anhydrous solvent. Ensure reaction buffer is free of moisture.
Insufficient molar ratio of this compoundIncrease the molar excess of this compound.
Inaccessible amine groups on nanoparticlesEnsure nanoparticles are well-dispersed. Consider using a longer PEG spacer on the this compound to improve accessibility.
Low bioconjugation efficiency Low concentration of reactantsIncrease the concentration of DBCO-functionalized nanoparticles and/or the azide-modified biomolecule.
Steric hindranceUse a DBCO-PEG-NHS ester with a longer PEG spacer to reduce steric hindrance.
Aggregation of nanoparticles Changes in surface charge or hydrophobicityOptimize the degree of functionalization. Include stabilizing agents like PEG in the nanoparticle design.
Loss of biological activity of the conjugated molecule Harsh reaction conditionsPerform the conjugation at a lower temperature (4°C). Ensure the pH of the reaction buffer is optimal for the stability of the biomolecule.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for the robust and versatile functionalization of nanoparticles, paving the way for advancements in targeted therapies, diagnostics, and bioimaging.

References

Application Notes and Protocols: Creating Hydrogels Using DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2] The formation of stable hydrogels often requires a crosslinking strategy that is both efficient and biocompatible. This document outlines a method for creating hydrogels using a DBCO-NHS ester, which facilitates a two-step crosslinking process involving an initial reaction with a primary amine-containing polymer, followed by a highly specific and biocompatible "click chemistry" reaction.

Dibenzocyclooctyne (DBCO) is a strained alkyne that reacts with azides in a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[3] This reaction is bioorthogonal, meaning it can occur in the presence of biological molecules without side reactions, making it particularly suitable for in situ hydrogel formation in the presence of cells or therapeutic agents. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the lysine residues on proteins or amine-functionalized polymers, to form stable amide bonds.

This protocol first describes the modification of an amine-containing polymer with this compound to introduce the DBCO moiety. Subsequently, the DBCO-functionalized polymer is crosslinked with an azide-functionalized polymer (e.g., multi-arm PEG-azide) to form the hydrogel. This method offers a high degree of control over the mechanical properties of the hydrogel, which can be tuned by varying the concentration of the crosslinker.

Experimental Protocols

Part 1: Functionalization of Amine-Containing Polymer with this compound

This protocol describes the covalent attachment of a DBCO group to a polymer backbone containing primary amines.

Materials and Reagents:

  • Amine-containing polymer (e.g., Hyaluronic Acid, amine-terminated PEG)

  • This compound (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers like HEPES, carbonate, or borate buffers.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (appropriate molecular weight cut-off) or desalting columns

Procedure:

  • Dissolve the Amine-Containing Polymer: Prepare a solution of the amine-containing polymer in the chosen reaction buffer at the desired concentration.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and can hydrolyze, so it is crucial to minimize their exposure to moisture.

  • Reaction: Add the this compound stock solution to the polymer solution. The molar excess of the this compound will depend on the concentration of the polymer and the desired degree of functionalization. For protein concentrations ≤ 5 mg/mL, a 10-fold molar excess is recommended, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be used.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice to quench any unreacted this compound.

  • Purification: Remove unreacted this compound and byproducts by dialysis against an appropriate buffer (e.g., PBS) for 1-3 days or by using a desalting column.

  • Characterization (Optional): The successful functionalization can be confirmed by techniques such as ¹H-NMR or UV-Vis spectroscopy by monitoring the characteristic absorbance of the DBCO group.

Part 2: Hydrogel Formation via Copper-Free Click Chemistry

This part of the protocol describes the crosslinking of the DBCO-functionalized polymer with an azide-containing crosslinker to form the hydrogel.

Materials and Reagents:

  • DBCO-functionalized polymer solution (from Part 1)

  • Azide-functionalized crosslinker (e.g., 4-arm PEG-azide)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Prepare the DBCO-functionalized polymer and the azide-functionalized crosslinker in the reaction buffer at the desired concentrations.

  • Mixing: Mix the two solutions together. The reaction is typically rapid and will proceed at room temperature or 37°C. For in situ gelation, the mixing can be done directly in the desired mold or at the site of application.

  • Gelation: Allow the mixture to incubate until a stable hydrogel is formed. The gelation time can vary from minutes to hours depending on the concentration of the reactants and the temperature.

  • Characterization: The resulting hydrogel can be characterized for its mechanical properties (e.g., using rheology to measure storage and loss moduli), swelling behavior, and porous structure (e.g., using scanning electron microscopy).

Data Presentation

The mechanical properties and microstructure of the hydrogels are highly dependent on the concentration of the crosslinking agent.

Crosslinker Concentration (4-arm PEG-azide)Storage Modulus (G')Loss Modulus (G'')Pore Size
0.25 x 10⁻³ MGelation initiated-~10-50 µm
0.5 x 10⁻³ MPeak elastic modulus-~10-50 µm
1 x 10⁻³ MLower elastic modulus-Nanometer range

Data adapted from a study on hyaluronic acid-based hydrogels. The exact values will vary depending on the specific polymers and experimental conditions used.

Visualizations

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Crosslinking polymer Amine-Containing Polymer reaction1 Reaction in Amine-Free Buffer polymer->reaction1 dbco_nhs This compound dbco_nhs->reaction1 dbco_polymer DBCO-Functionalized Polymer reaction1->dbco_polymer reaction2 Copper-Free Click Chemistry dbco_polymer->reaction2 azide_crosslinker Azide-Functionalized Crosslinker azide_crosslinker->reaction2 hydrogel Hydrogel reaction2->hydrogel

Caption: Experimental workflow for hydrogel formation.

reaction_mechanism cluster_functionalization Amine Functionalization cluster_crosslinking Hydrogel Crosslinking Polymer_NH2 Polymer-NH₂ NHS_ester NHS Ester Polymer_NH2->NHS_ester DBCO_NHS DBCO-NHS DBCO_NHS->NHS_ester Polymer_DBCO Polymer-DBCO NHS_ester->Polymer_DBCO Polymer_DBCO2 Polymer-DBCO SPAAC SPAAC Reaction Polymer_DBCO2->SPAAC Azide_Polymer Azide-Polymer-N₃ Azide_Polymer->SPAAC Hydrogel Hydrogel Network SPAAC->Hydrogel

Caption: Reaction scheme for hydrogel synthesis.

signaling_pathway_example cluster_delivery Drug Delivery Application cluster_cellular_response Cellular Response hydrogel Drug-Loaded Hydrogel release Sustained Drug Release hydrogel->release target_cell Target Cell release->target_cell Drug Diffusion receptor Receptor target_cell->receptor signaling Intracellular Signaling Cascade receptor->signaling response Therapeutic Response signaling->response

Caption: Drug delivery signaling pathway example.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester is a pivotal amine-reactive chemical tool for the fluorescent labeling of biomolecules. This reagent is central to copper-free click chemistry, a bioorthogonal reaction that enables the efficient and specific conjugation of molecules in complex biological environments.[] The DBCO-NHS ester facilitates a two-step labeling process. Initially, the N-hydroxysuccinimidyl (NHS) ester reacts with primary amines, such as the lysine residues in proteins, to form a stable amide bond.[2] This step introduces the DBCO moiety onto the biomolecule. Subsequently, the strained alkyne group of the DBCO readily and specifically reacts with an azide-functionalized fluorescent probe via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[][2] This copper-free approach is highly advantageous for applications in living cells and organisms.[2]

This compound is a versatile reagent used in a wide array of applications, including immunofluorescence, immunohistochemistry, glycobiology, and bioconjugation for drug delivery systems, such as antibody-drug conjugates (ADCs). Its high reactivity, specificity, and biocompatibility make it an invaluable tool for researchers in various fields.

Chemical Properties and Storage

This compound is typically a white to off-white solid that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is sensitive to moisture, light, and heat. Proper storage is crucial to maintain its reactivity.

PropertyValueReference
Molecular Formula C23H18N2O5
Molecular Weight 402.4 g/mol
Purity >95% (HPLC)
Solubility DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C, desiccated
Long-term Storage Up to 1 year at -20°C to -80°C in solid form
Stock Solution Stability 2-3 months at -20°C in anhydrous DMSO

Reaction Mechanism and Experimental Workflow

The overall process involves two key chemical reactions: the initial acylation of the amine-containing biomolecule with this compound, followed by the copper-free click chemistry reaction with an azide-labeled fluorophore.

cluster_0 Step 1: Amine Acylation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Biomolecule-NH2 Amine-containing Biomolecule (e.g., Protein) DBCO-Biomolecule DBCO-labeled Biomolecule Biomolecule-NH2->DBCO-Biomolecule pH 7.2-9.0 DBCO-NHS This compound DBCO-NHS->DBCO-Biomolecule Labeled-Biomolecule Fluorescently Labeled Biomolecule DBCO-Biomolecule->Labeled-Biomolecule Strain-Promoted Cycloaddition Azide-Fluorophore Azide-labeled Fluorophore Azide-Fluorophore->Labeled-Biomolecule

Caption: Chemical reaction pathway for biomolecule labeling.

The experimental workflow for fluorescently labeling a biomolecule with this compound and an azide-fluorophore can be summarized in the following steps.

Start Start: Prepare Biomolecule and Reagents Step1 Step 1: this compound Labeling of Biomolecule Start->Step1 Step2 Step 2: Purification of DBCO-labeled Biomolecule Step1->Step2 Remove excess DBCO-NHS Step3 Step 3: SPAAC Reaction with Azide-Fluorophore Step2->Step3 Step4 Step 4: Purification of Fluorescently Labeled Biomolecule Step3->Step4 Remove excess fluorophore End End: Characterization and Use Step4->End

Caption: General experimental workflow for fluorescent labeling.

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with this compound

This protocol describes the general procedure for labeling proteins or antibodies with this compound.

Materials:

  • Protein/antibody solution (free of amine-containing buffers like Tris and BSA)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare the protein/antibody solution in the reaction buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 30-fold molar excess of the this compound stock solution to the protein/antibody solution. The final concentration of DMSO in the reaction mixture should be around 10-20%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench the unreacted this compound.

    • Incubate for 5-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

    • Determine the concentration of the purified DBCO-labeled protein. The labeled protein is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol outlines the SPAAC reaction between the DBCO-labeled biomolecule and an azide-functionalized fluorophore.

Materials:

  • DBCO-labeled protein/antibody (from Protocol 1)

  • Azide-functionalized fluorophore

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Mix the DBCO-labeled protein/antibody with a 1.5- to 4-fold molar excess of the azide-functionalized fluorophore in the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the fluorescently labeled protein/antibody from the excess azide-fluorophore using a desalting column or dialysis.

  • Characterization (Optional):

    • The degree of labeling (DOL) can be determined by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific maximum absorbance). A correction factor for the fluorophore's absorbance at 280 nm must be applied.

Quantitative Data Summary

ParameterRecommended ValueBiomoleculeReference
This compound Molar Excess 5-20 foldProteins
20-30 foldAntibodies
10-50 foldProteins (< 5 mg/ml)
Reaction pH 7.2 - 9.0General Amines
8.3 - 8.5Proteins/Peptides
Reaction Time (Amine Labeling) 30-60 min at RTProteins/Antibodies
2 hours on iceProteins/Antibodies
Azide-Fluorophore Molar Excess 1.5 - 4 foldDBCO-labeled biomolecules
Reaction Time (SPAAC) 4-12 hours at RTGeneral
Overnight (10-12 hours) at 4°CGeneral
DBCO Molar Extinction Coefficient (ε) 12,000 M⁻¹cm⁻¹ at 309 nmDBCO

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency - Inactive this compound (hydrolyzed)- Use fresh, anhydrous DMSO/DMF. - Allow reagent to warm to room temperature before opening to prevent condensation.
- Presence of primary amines in the buffer (e.g., Tris)- Use a non-amine-containing buffer like PBS or bicarbonate.
- Incorrect pH- Ensure the reaction pH is between 7.2 and 8.5.
Protein Precipitation - High concentration of hydrophobic DBCO reagent- Reduce the molar excess of this compound. Consider using a more hydrophilic variant like DBCO-PEG4-NHS ester.
High Background Signal - Incomplete removal of excess fluorophore- Optimize the purification step (e.g., use a desalting column with the appropriate molecular weight cutoff).

Conclusion

This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its ability to participate in bioorthogonal, copper-free click chemistry reactions makes it particularly suitable for applications in sensitive biological systems. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can achieve efficient and specific labeling of their biomolecules for a wide range of downstream applications.

References

Troubleshooting & Optimization

troubleshooting low yield in DBCO-NHS ester conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHS ester conjugation reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve higher conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound conjugation reaction?

A1: The optimal pH for NHS ester conjugation reactions is between 7.0 and 9.0.[1][2][3][4] A pH range of 8.3-8.5 is often recommended as the ideal balance to ensure the primary amine is deprotonated and available for reaction while minimizing the hydrolysis of the NHS ester.[5] At lower pH, the amine group is protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation efficiency.

Q2: What are the recommended buffers for this reaction?

A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the this compound. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate buffer, and sodium bicarbonate buffer. Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine. Additionally, ensure the buffer is free of sodium azide, as the azide group can react with the DBCO moiety.

Q3: How should I prepare and store my this compound stock solution?

A3: DBCO-NHS esters are sensitive to moisture and should be stored at low temperatures (-20°C or -80°C) in a desiccated environment. To prepare a stock solution, dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to bring the vial to room temperature before opening to prevent moisture condensation. Stock solutions in anhydrous solvents can be stored for a limited time at -20°C or -80°C, but fresh preparation is always best to ensure maximum reactivity.

Q4: What molar excess of this compound should I use?

A4: The optimal molar excess of this compound over the amine-containing molecule can vary depending on the concentration of the reactants and the specific molecules being conjugated. For protein labeling, a 10- to 50-fold molar excess is often recommended. For more concentrated protein solutions (e.g., 5 mg/mL), a 10-fold excess may be sufficient, while for more dilute solutions, a 20- to 50-fold excess can help drive the reaction forward. It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific application.

Q5: How can I confirm that my protein has been successfully labeled with DBCO?

A5: The degree of DBCO incorporation can be determined spectrophotometrically. DBCO has a characteristic absorbance peak around 309 nm. By measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for DBCO), you can calculate the degree of labeling.

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is a common issue that can arise from several factors. The following troubleshooting flowchart and table provide a systematic approach to identifying and resolving the problem.

TroubleshootingWorkflow cluster_start cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_purification Post-Reaction cluster_solutions Start Low/No Yield Reagent_Check 1. Verify Reagent Quality Start->Reagent_Check NHS_Hydrolysis Is the this compound freshly prepared and handled in anhydrous conditions? Reagent_Check->NHS_Hydrolysis Buffer_Check Is the reaction buffer free of primary amines (e.g., Tris, glycine) and azides? NHS_Hydrolysis->Buffer_Check Yes Sol_Reagent Solution: - Use fresh, high-quality reagents. - Prepare stock solutions immediately before use in anhydrous solvent. NHS_Hydrolysis->Sol_Reagent No pH_Check 2. Check Reaction pH Buffer_Check->pH_Check Yes Sol_Buffer Solution: - Use a recommended buffer (e.g., PBS, HEPES). - Perform buffer exchange if necessary. Buffer_Check->Sol_Buffer No pH_Value Is the pH between 7.0 and 9.0? pH_Check->pH_Value Molar_Ratio 3. Optimize Molar Ratio pH_Value->Molar_Ratio Yes Sol_pH Solution: - Adjust pH to 8.3-8.5 for optimal results. pH_Value->Sol_pH No Molar_Value Have you tried increasing the molar excess of this compound? Molar_Ratio->Molar_Value Time_Temp 4. Adjust Incubation Time/Temp Molar_Value->Time_Temp Yes Sol_Molar Solution: - Titrate molar excess (e.g., 10x, 20x, 50x) to find the optimum. Molar_Value->Sol_Molar No Time_Temp_Value Have you tried longer incubation or a slightly elevated temperature? Time_Temp->Time_Temp_Value Purification_Check 5. Evaluate Purification Time_Temp_Value->Purification_Check Yes Sol_Time_Temp Solution: - Increase incubation time (e.g., overnight at 4°C). - Test reaction at room temperature or 37°C. Time_Temp_Value->Sol_Time_Temp No Purification_Method Is the purification method appropriate to separate the conjugate from unreacted components? Purification_Check->Purification_Method Sol_Purification Solution: - Use size-exclusion chromatography or dialysis to remove unreacted this compound. Purification_Method->Sol_Purification No

Caption: Troubleshooting workflow for low yield in this compound conjugations.

Potential Cause Recommended Solution Detailed Explanation
Hydrolysis of this compound Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before use.The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. Hydrolysis inactivates the ester, preventing it from reacting with the amine.
Inappropriate Buffer Composition Use a non-amine, non-azide containing buffer such as PBS, HEPES, or Borate buffer at a pH between 7.0 and 9.0.Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the this compound. Azide in the buffer will react with the DBCO group.
Suboptimal Reaction pH Adjust the pH of the reaction mixture to the optimal range of 8.3-8.5.A pH that is too low will result in a protonated, non-reactive amine, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Incorrect Molar Ratio Optimize the molar excess of the this compound. A 10- to 50-fold molar excess is a good starting point for protein labeling.Insufficient this compound will result in incomplete labeling. However, a very high excess can lead to protein aggregation or precipitation.
Low Reactant Concentration Increase the concentration of the protein or amine-containing molecule.The conjugation reaction is concentration-dependent. Higher concentrations can lead to improved reaction kinetics and higher yields.
Suboptimal Incubation Time and Temperature Increase the incubation time (e.g., 2-4 hours at room temperature, or overnight at 4°C). Consider performing the reaction at a higher temperature (e.g., 37°C) if the biomolecules are stable.The reaction may not have reached completion. Longer incubation times or higher temperatures can increase the reaction rate and overall yield.
Degraded this compound Use a fresh vial of this compound and store it properly (at -20°C or -80°C, desiccated).DBCO compounds can lose reactivity over time, especially with improper storage or repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Use the stock solution immediately. For short-term storage, aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Conjugation to a Protein
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4-8.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange using dialysis or a desalting column.

  • Reaction Setup:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 10-20% to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if the DBCO reagent is light-sensitive.

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Data Presentation

Parameter Recommended Range/Value Reference
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)
Molar Excess of this compound (for Proteins) 10x - 50x
Incubation Temperature 4°C to 37°C
Incubation Time 1 - 12 hours
Recommended Buffers PBS, HEPES, Borate, Bicarbonate
Incompatible Buffers/Additives Tris, Glycine, Sodium Azide

Visualization of Experimental Workflow

ConjugationWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis Protein_Prep 1. Prepare Amine-Containing Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) Mixing 3. Add this compound to Protein Solution (10-50x molar excess) Protein_Prep->Mixing DBCO_Prep 2. Prepare Fresh DBCO-NHS Ester Stock Solution (e.g., 10 mM in anhydrous DMSO) DBCO_Prep->Mixing Incubation 4. Incubate (1-4h at RT or overnight at 4°C) Mixing->Incubation Quenching 5. Quench Reaction (Optional) (e.g., 50-100 mM Tris) Incubation->Quenching Purification 6. Purify Conjugate (Desalting column or Dialysis) Quenching->Purification Analysis 7. Characterize Conjugate (e.g., UV-Vis Spectroscopy) Purification->Analysis

Caption: General experimental workflow for this compound conjugation.

References

how to prevent hydrolysis of DBCO-NHS ester in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the prevention of hydrolysis in aqueous solutions.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of the N-hydroxysuccinimide (NHS) ester is a critical competing reaction that can significantly reduce the efficiency of your conjugation with primary amines. The following guide provides insights into the key factors influencing hydrolysis and recommendations to minimize its impact.

Factors Influencing this compound Hydrolysis
FactorImpact on HydrolysisRecommendations
pH The rate of hydrolysis increases significantly with higher pH.[1][2]Maintain a pH range of 7.2-8.0 for optimal amine conjugation while minimizing hydrolysis.[1][3] While the reaction with primary amines is favored at a near neutral pH (6-9), higher pH levels will accelerate the hydrolysis of the NHS ester.[4]
Temperature Higher temperatures accelerate the rate of hydrolysis.For reactions that are sensitive to temperature, it is recommended to perform the conjugation at 4°C, which may require a longer reaction time to ensure high efficiency. Reactions are generally efficient at a range of temperatures from 4°C to 37°C.
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the this compound.Use non-amine-containing buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer. Avoid buffers containing azides, as they can react with the DBCO group.
Moisture This compound is moisture-sensitive and will readily hydrolyze upon contact with water.Always allow the vial to come to room temperature before opening to prevent moisture condensation. Store the solid reagent in a dry, dark environment at -20°C.
Stock Solution Preparation and Storage Stock solutions prepared in aqueous buffers are highly unstable.Prepare stock solutions in anhydrous organic solvents like DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored for a few days at -20°C, but fresh preparation is always recommended.
Reaction Time Prolonged reaction times in aqueous solutions can lead to increased hydrolysis.While typical reaction times are less than 4 hours, optimizing the reaction time based on the specific biomolecule and concentration is crucial. For some applications, incubation for longer periods can improve efficiency, but this must be balanced against the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is low. What is the most likely cause?

A1: Low conjugation yield is often due to the hydrolysis of the this compound. This can be caused by several factors including high pH, the presence of moisture, using buffers with primary amines, or prolonged incubation times in aqueous solutions. Review the recommendations in the troubleshooting guide to optimize your reaction conditions.

Q2: How should I prepare and store my this compound stock solution?

A2: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is recommended to prepare a 10 mM stock solution. While stock solutions in anhydrous solvents can be kept for several days at -20°C, it is best to prepare them fresh for each experiment to ensure maximum reactivity.

Q3: What is the optimal pH for conjugating this compound to a primary amine?

A3: The optimal pH for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.0. This pH range provides a good balance between having a sufficient concentration of deprotonated primary amines for efficient reaction and minimizing the competing hydrolysis of the NHS ester.

Q4: Can I use Tris buffer for my conjugation reaction?

A4: No, you should not use buffers that contain primary amines, such as Tris or glycine. The primary amines in these buffers will compete with your target molecule for reaction with the this compound, leading to a significant reduction in your conjugation efficiency.

Q5: How can I quench the reaction and remove excess this compound?

A5: To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any remaining this compound. Excess, unreacted reagent can then be removed by methods such as dialysis or desalting columns.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for your specific protein and application.

Materials:

  • Protein solution (in a suitable amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure your protein is in an amine-free buffer (e.g., PBS at pH 7.4). The concentration should ideally be ≥ 1 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Add the this compound stock solution to your protein solution. The final concentration of the organic solvent should be kept low (typically ≤ 10%) to avoid protein denaturation.

    • The molar excess of this compound over the protein will need to be optimized. A starting point is a 10- to 20-fold molar excess. For protein concentrations ≤ 5 mg/ml, a 10-fold molar excess is often used, while for concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be necessary.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the DBCO reagent is light-sensitive.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.

Visualizations

Reaction Pathway: Conjugation vs. Hydrolysis

G DBCO_NHS This compound Conjugate Stable DBCO-Amide Conjugate DBCO_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed Inactive Hydrolyzed DBCO DBCO_NHS->Hydrolyzed Hydrolysis (Competing Reaction) Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (Aqueous Solution) Water->Hydrolyzed

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow for Low Conjugation Efficiency

G start Low Conjugation Efficiency check_pH Is the reaction pH between 7.2 and 8.0? start->check_pH check_buffer Are you using an amine-free buffer? check_pH->check_buffer Yes adjust_pH Adjust pH to 7.2-8.0 check_pH->adjust_pH No check_reagent Was the this compound stock solution freshly prepared in anhydrous solvent? check_buffer->check_reagent Yes change_buffer Switch to a non-amine buffer (e.g., PBS) check_buffer->change_buffer No check_moisture Was the solid reagent protected from moisture? check_reagent->check_moisture Yes prep_fresh Prepare a fresh stock solution in anhydrous DMSO/DMF check_reagent->prep_fresh No optimize_ratio Optimize molar ratio of this compound to target molecule. check_moisture->optimize_ratio Yes handle_carefully Allow vial to warm to RT before opening check_moisture->handle_carefully No success Improved Conjugation Efficiency optimize_ratio->success adjust_pH->check_buffer change_buffer->check_reagent prep_fresh->check_moisture handle_carefully->optimize_ratio

Caption: A logical workflow for troubleshooting low conjugation yields.

References

Optimizing DB-NHS Ester to Protein Molar Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of DBCO-NHS ester to protein molar ratios for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

The optimal molar ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the this compound to the protein.[1] However, this may require empirical optimization.

Q2: What is the recommended buffer for the conjugation reaction?

Amine-free buffers are essential to prevent competition with the protein's primary amines for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers at a pH range of 7.2 to 8.5.[2][3][4][5] A pH of 8.3-8.5 is often considered optimal as it balances the reactivity of the primary amines with the rate of NHS ester hydrolysis.

Q3: How do I prepare the this compound for the reaction?

DBCO-NHS esters are moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation. They are typically dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.

Q4: What are the ideal reaction conditions (temperature and time)?

The reaction is typically incubated at room temperature for 1 to 4 hours or at 4°C overnight. Longer incubation times may be necessary for reactions at lower pH or with lower concentrations of reactants.

Q5: How can I stop or quench the labeling reaction?

The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. This will react with any excess this compound.

Q6: How do I remove unreacted this compound after the reaction?

Unreacted this compound can be removed using methods such as dialysis, desalting columns (e.g., Zeba™ Spin Desalting Columns), or gel filtration.

Q7: How can I determine the Degree of Labeling (DOL)?

The DOL, which is the average number of DBCO molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO moiety). The following formulas can be used for calculation:

  • Protein Concentration (M) = (A280 - (A309 * Correction_Factor)) / ε_protein

  • DOL = (A309 * Dilution_Factor) / (ε_DBCO * Protein_Concentration_M)

Where the correction factor for DBCO absorbance at 280nm is approximately 0.90, the molar extinction coefficient for a typical IgG (ε_protein) is ~203,000 M⁻¹cm⁻¹, and the molar extinction coefficient for DBCO (ε_DBCO) is ~12,000 M⁻¹cm⁻¹.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Low or No Conjugation Hydrolyzed this compound: The reagent is moisture-sensitive.Equilibrate the vial to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
Inactive protein: The protein may have lost its native conformation or primary amines may be inaccessible.Ensure the protein is properly folded and in a suitable buffer. Consider using a denaturant if necessary, though this may affect protein function.
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) or azides.Use a recommended amine-free and azide-free buffer like PBS, HEPES, or borate at pH 7.2-8.5.
Suboptimal molar ratio: The molar excess of this compound is too low.Increase the molar excess of the this compound in increments (e.g., 20x, 40x).
Protein Precipitation High degree of labeling: Excessive modification can alter the protein's solubility.Reduce the molar excess of the this compound.
Solvent concentration: High concentrations of DMSO or DMF can denature and precipitate proteins.Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10-15% v/v).
Low solubility of DBCO reagent: Some DBCO-NHS esters have poor aqueous solubility.Use a this compound with a PEG spacer to improve solubility. If the solution appears cloudy, it may still proceed as the reaction progresses.
Inconsistent Results Variability in reagent preparation: Inconsistent dissolution of the this compound.Ensure the this compound is fully dissolved in the organic solvent before adding it to the protein solution.
Inaccurate concentration measurements: Errors in determining protein or this compound concentrations.Accurately measure the concentrations of your starting materials using reliable methods.
pH drift during reaction: Hydrolysis of the NHS ester can lead to a decrease in pH.Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor the pH.

Quantitative Data Summary

Table 1: Recommended Molar Excess of this compound to Protein

Protein ConcentrationRecommended Molar ExcessReference
≥ 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold
General Starting Range10- to 40-fold
For Antibodies20- to 30-fold
Optimization Range5- to 10-fold (can show highest yield before precipitation)

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) to a concentration of 0.5-5 mg/mL.

    • Ensure the protein solution is free of any stabilizers that contain primary amines (e.g., BSA, gelatin) or sodium azide.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, with gentle stirring.

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts using a desalting column or dialysis.

Protocol 2: Determination of Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309) using a spectrophotometer. Dilute the sample if the absorbance is too high.

  • Calculate Protein Concentration:

    • Use the following formula, accounting for the DBCO absorbance at 280 nm: Protein Concentration (M) = [A280 - (A309 * 0.90)] / ε_protein (ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate Degree of Labeling:

    • Use the following formula: DOL = (A309 * Dilution Factor) / (12,000 * Protein Concentration (M)) (12,000 M⁻¹cm⁻¹ is the approximate molar extinction coefficient of DBCO at 309 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_troubleshooting Optimization Loop prep_protein Prepare Protein in Amine-Free Buffer conjugation Incubate at RT (1-4h) or 4°C (overnight) prep_protein->conjugation prep_dbco Prepare DBCO-NHS Ester in DMSO/DMF prep_dbco->conjugation purify Purify via Desalting Column or Dialysis conjugation->purify analyze Analyze DOL by UV-Vis Spectroscopy purify->analyze check_dol DOL Optimal? analyze->check_dol check_dol->conjugation Adjust Molar Ratio reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction protein Protein-NH2 conjugate DBCO-Protein Conjugate protein->conjugate dbco_nhs This compound dbco_nhs->conjugate Aminolysis (Desired) hydrolyzed_dbco Hydrolyzed DBCO (Inactive) dbco_nhs->hydrolyzed_dbco Hydrolysis (Undesired) nhs N-hydroxysuccinimide water H2O water->hydrolyzed_dbco

References

challenges with DBCO-NHS ester solubility and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHS esters.

Frequently Asked Questions (FAQs)

Q1: My DBCO-NHS ester won't dissolve. What should I do?

A1: DBCO-NHS esters often exhibit poor solubility in aqueous buffers.[1] It is recommended to first dissolve the ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction buffer.[2][3] For some derivatives, like DBCO-PEG4-NHS ester, a stock solution of 10 mM in DMSO or DMF can be prepared immediately before use.[2]

Q2: What is the optimal pH for reacting a this compound with my protein?

A2: The optimal pH range for the reaction of an NHS ester with primary amines (like the lysine residues on a protein) is between 7.2 and 8.5.[4] A pH between 8.3 and 8.5 is often recommended as the ideal balance. Below pH 7.2, the amine groups are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester increases significantly, which can reduce your conjugation efficiency.

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate buffers. Avoid buffers such as Tris-buffered saline (TBS) or those containing glycine.

Q4: How should I store my this compound?

A4: DBCO-NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.

Q5: Can I prepare a stock solution of my this compound in advance?

A5: It is best to prepare stock solutions of DBCO-NHS esters immediately before use due to their susceptibility to hydrolysis. However, stock solutions prepared in an anhydrous organic solvent like DMSO or DMF can be stored for several days at -20°C. Some sources suggest that a this compound solution in DMSO can be stored for 2-3 months at -20°C.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Yield Hydrolyzed this compound: The NHS ester has been inactivated by moisture.Always allow the this compound vial to reach room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before each use.
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at a pH of 7.2-8.5.
Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amines, or too high, causing rapid hydrolysis of the NHS ester.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
Protein Precipitation During or After Conjugation High concentration of organic solvent: The addition of the this compound stock solution in DMSO or DMF to the aqueous reaction buffer can cause some proteins to precipitate.Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10-15%.
Hydrophobicity of the DBCO-ester: The DBCO moiety is hydrophobic and its conjugation to the protein can decrease the overall solubility of the protein conjugate.Consider using a this compound with a hydrophilic spacer, such as a PEG linker (e.g., DBCO-PEG4-NHS ester), to improve the solubility of the final conjugate.
Inconsistent Results Between Experiments Variable activity of the this compound: The reactivity of the ester can decrease over time due to gradual hydrolysis from repeated exposure to ambient moisture.For critical applications, consider aliquoting the solid this compound upon receipt to minimize the number of times the main stock is opened.
Inconsistent reaction conditions: Minor variations in pH, temperature, or incubation time can affect the outcome of the conjugation.Carefully control and document all reaction parameters for each experiment to ensure reproducibility.

Quantitative Solubility Data

This compound DerivativeSolvent/BufferReported Solubility
This compoundOrganic SolventsSoluble in DMSO, DMF, DCM, THF, Chloroform.
Aqueous BuffersLimited solubility. Not recommended for labeling of biopolymers in aqueous buffers.
DBCO-PEG4-NHS EsterAqueous BuffersUp to 5.5 mM.
Aqueous BuffersUp to 1.5 mM.
DBCO-Sulfo-NHS EsterAqueous BuffersWater-soluble.
Water or anhydrous DMSORecommended to dissolve 5.2mg per 60 µL (~0.17M solution).

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of a this compound to a protein. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a pH of 7.2-8.5. The recommended protein concentration is typically between 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

2. Labeling Reaction:

  • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.

  • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

3. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Incubate for 15 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or spin filtration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and This compound prep_protein->mix prep_dbco Prepare Fresh DBCO-NHS Ester Stock in Anhydrous DMSO/DMF prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Amine Buffer (e.g., Tris) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify final_product DBCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

References

strategies to minimize steric hindrance with DBCO-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-NHS ester applications. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation strategies and overcome common challenges, with a focus on minimizing steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a this compound with a primary amine?

A1: The conjugation of DBCO-NHS esters to primary amines is most efficient at a pH range of 7.0 to 9.0.[1][2] A slightly alkaline pH ensures that a sufficient proportion of the primary amines on your molecule (e.g., lysine residues on a protein) are deprotonated and thus nucleophilic, facilitating the reaction.[3] However, be aware that the hydrolysis of the NHS ester, a competing reaction, also increases with pH.[3][4]

Q2: Which buffers should I avoid when working with DBCO-NHS esters?

A2: It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation efficiency. Buffers containing azides should also be avoided as they can react with the DBCO group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.

Q3: My this compound is not dissolving well in my aqueous reaction buffer. What should I do?

A3: Many standard DBCO-NHS esters have poor aqueous solubility. It is recommended to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture. Be mindful of the final concentration of the organic solvent, as high concentrations can lead to the precipitation of proteins. For applications requiring high aqueous solubility, consider using a DBCO-Sulfo-NHS ester variant.

Q4: How can I minimize steric hindrance during the conjugation reaction?

A4: Steric hindrance can be a significant challenge, especially when working with large biomolecules. To minimize its effects, consider the following strategies:

  • Incorporate a spacer arm: Using a this compound with a polyethylene glycol (PEG) spacer arm (e.g., DBCO-PEG4-NHS ester) can provide a flexible connection that reduces steric hindrance. This spacer increases the distance between the DBCO group and your molecule of interest, improving accessibility for the subsequent click reaction.

  • Optimize molar excess: Adjusting the molar ratio of the this compound to your target molecule can improve conjugation efficiency. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess is often recommended. For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary.

  • Control reaction temperature and time: Reactions are typically performed at room temperature for 30-60 minutes or at 4°C for 2-12 hours. Longer incubation times can sometimes improve efficiency, especially in cases of steric hindrance.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete for the NHS ester.Exchange your sample into an amine-free buffer such as PBS, HEPES, or borate buffer.
Suboptimal pH: The reaction pH is outside the optimal range of 7-9.Adjust the pH of your reaction buffer to be within the 7-9 range.
Steric Hindrance: The reactive amine on the target molecule is not easily accessible.Use a this compound with a PEG spacer arm to increase accessibility. Optimize the molar excess of the DBCO reagent.
Protein Precipitation during Reaction High concentration of organic solvent: Some proteins are sensitive to high concentrations of DMSO or DMF.Keep the final concentration of the organic solvent to a minimum, typically below 10-15%.
Increased hydrophobicity: The addition of the DBCO group can increase the hydrophobicity of the protein, leading to aggregation.Consider using a this compound with a hydrophilic PEG spacer. Reactions with DBCO-Sulfo-NHS may also mitigate this issue.
Low Yield in Subsequent Click Reaction Insufficient DBCO labeling: The initial conjugation to the this compound was inefficient.Re-evaluate the conjugation protocol, including pH, molar ratios, and incubation time. Confirm the degree of labeling if possible.
Steric hindrance around the DBCO group: The DBCO moiety on the labeled molecule is sterically shielded.The use of a longer PEG spacer arm on the this compound can improve the accessibility of the DBCO group for the azide-containing molecule.

Experimental Protocols

General Protocol for Protein Labeling with DBCO-PEG4-NHS Ester
  • Buffer Preparation: Prepare a suitable reaction buffer such as 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4 (PBS). Ensure the buffer is free of any primary amines.

  • Protein Solution Preparation: Dissolve your protein in the prepared reaction buffer to a concentration of 1-10 mg/mL.

  • DBCO-PEG4-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • For protein concentrations ≥ 5 mg/mL, add a 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.

Quantitative Data Summary
Parameter Condition Effect on Conjugation Efficiency Reference
pH 6-9Favored for acylation of primary amines.
>9Increased rate of NHS ester hydrolysis.
Molar Excess (DBCO:Protein) 10-foldRecommended for protein concentrations ≥ 5 mg/mL.
20 to 50-foldRecommended for protein concentrations < 5 mg/mL.
20 to 30-foldUsed for antibody-DNA conjugation.
Reaction Time & Temperature 30-60 min at room temperatureStandard incubation conditions.
2 hours on iceAlternative standard incubation.
4-12 hours at room temperatureCan improve efficiency for click reaction.
Solvent Anhydrous DMSO or DMFRecommended for dissolving this compound.

Visualizing Steric Hindrance Mitigation

The following diagrams illustrate how different strategies can help overcome steric hindrance in this compound conjugations and subsequent click reactions.

Steric_Hindrance cluster_0 Scenario 1: High Steric Hindrance cluster_1 Scenario 2: Mitigated Steric Hindrance Protein_A Protein DBCO_A DBCO-NHS Protein_A->DBCO_A Difficult Conjugation Azide_A Azide DBCO_A->Azide_A Blocked Click Reaction Protein_B Protein DBCO_PEG_B DBCO-PEG-NHS Protein_B->DBCO_PEG_B Improved Conjugation Azide_B Azide DBCO_PEG_B->Azide_B Accessible Click Reaction

Caption: Overcoming steric hindrance with a PEG spacer.

Workflow Start Start: Protein in Amine-Free Buffer Prepare_DBCO Dissolve DBCO-NHS in DMSO/DMF Start->Prepare_DBCO Conjugation Add DBCO-NHS to Protein (Control Molar Ratio & pH) Start->Conjugation Prepare_DBCO->Conjugation Incubate Incubate (RT or 4°C) Conjugation->Incubate Quench Quench (Optional) with Tris/Glycine Incubate->Quench Purify Purify via Desalting or Dialysis Incubate->Purify If not quenching Quench->Purify Click_Reaction Proceed to Click Reaction Purify->Click_Reaction

Caption: Experimental workflow for this compound conjugation.

References

purification of DBCO-labeled proteins and removal of excess reagent

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of DBCO-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the removal of excess DBCO reagent after protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step after labeling my protein with a DBCO reagent?

The most critical initial step is the efficient removal of the unreacted, excess DBCO reagent.[1] Failure to do so can lead to several downstream issues, including non-specific labeling in subsequent "click" reactions and interference with purification and characterization of the conjugate.[1]

Q2: What are the recommended methods for removing excess DBCO reagent?

The most common and effective methods for removing excess DBCO reagent are:

  • Spin Desalting Columns: Ideal for rapid purification of small sample volumes with high protein recovery.[1][2]

  • Dialysis: Suitable for larger sample volumes, though it is a slower process.[1]

  • Size Exclusion Chromatography (SEC): This method not only removes small molecule impurities like excess DBCO reagent but can also separate protein aggregates from the monomeric, correctly labeled protein.

Q3: How can I determine if my protein is successfully labeled with DBCO?

Successful labeling can be confirmed using several techniques:

  • UV-Vis Spectroscopy: DBCO has a characteristic absorbance maximum around 309-310 nm. An increase in absorbance at this wavelength after purification indicates successful labeling.

  • Mass Spectrometry (MS): This is the most direct method to confirm the covalent modification and determine the precise mass shift corresponding to the addition of the DBCO moiety.

  • Click Reaction with an Azide-Fluorophore: A functional check involves reacting a small aliquot of the purified DBCO-labeled protein with an azide-containing fluorescent dye. The resulting fluorescently labeled protein can be visualized on an SDS-PAGE gel.

Q4: What buffers should I use for DBCO labeling and purification?

It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or azides. Primary amines will compete with the protein for reaction with NHS-ester DBCO reagents, while azides will react with the DBCO group itself. Recommended buffers include Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.

Q5: How should I store my purified DBCO-labeled protein?

For optimal stability, store the purified DBCO-labeled protein at 2-8°C, protected from light, for immediate use. For longer-term storage, it is recommended to store the protein at -20°C. Avoid repeated freeze-thaw cycles. Be aware that the DBCO group can lose reactivity over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No DBCO Labeling Insufficient molar excess of DBCO reagent.Increase the molar excess of the DBCO labeling reagent. The optimal ratio should be determined empirically.
Hydrolysis of the DBCO-NHS ester.Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution fresh in anhydrous DMSO or DMF.
Competing nucleophiles in the buffer.Ensure the buffer is free of primary amines like Tris or glycine.
Protein Precipitation After Labeling High degree of labeling leading to altered solubility.Optimize the molar excess of the labeling reagent to achieve a lower degree of labeling.
Hydrophobicity of the DBCO group.The DBCO moiety is hydrophobic and can cause aggregation. Consider adding stabilizing agents like glycerol or arginine to the buffer.
Suboptimal buffer conditions.Screen different buffers with varying pH and salt concentrations to improve protein stability.
Low Protein Recovery After Purification Non-specific binding to the purification resin.For ion-exchange chromatography, increase the salt concentration in the buffers. For affinity chromatography, consider adding a non-ionic detergent like Tween-20.
Use of inappropriate purification method for the sample volume.For small volumes, spin desalting columns are recommended for high recovery.
No Conjugation of DBCO-Protein with Azide Partner One or both of the reaction partners are not labeled.Confirm the labeling of both the protein with DBCO and the partner molecule with azide.
Excess DBCO reagent was not removed.Ensure thorough removal of unreacted DBCO reagent after the labeling step, as it will compete for the azide partner.
Suboptimal reaction conditions for the "click" reaction.Optimize the "click" reaction by adjusting the molar excess of the reactants, increasing the concentration, or increasing the incubation time and temperature (e.g., 37°C).

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol describes the modification of a protein with a this compound, targeting primary amines such as the ε-amino group of lysine residues.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or other protein purification systems

Procedure:

  • Prepare the this compound: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein sample (0.5–5 mg/mL). The final concentration of DMSO or DMF should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or on ice for 2 hours.

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted DBCO reagent using a spin desalting column, dialysis, or SEC.

Protocol 2: Purification of DBCO-Labeled Protein using a Spin Desalting Column

This protocol is adapted for the rapid removal of excess DBCO reagent.

Procedure:

  • Column Equilibration: Remove the storage buffer from the spin desalting column by centrifugation. Equilibrate the column with an appropriate amine-free and azide-free buffer (e.g., PBS) by adding the buffer and centrifuging. Repeat this step as recommended by the manufacturer.

  • Sample Application: Place the equilibrated column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes).

  • Collection: The purified DBCO-labeled protein will be in the collection tube.

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of DBCO molecules per protein molecule, can be determined by UV-Vis spectrophotometry.

Procedure:

  • Measure the absorbance of the purified DBCO-labeled protein at 280 nm (A280) and 309 nm (A309).

  • Calculate the concentration of the protein. A correction factor may be needed to account for the absorbance of the DBCO group at 280 nm.

    • Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm. For a typical IgG, the correction factor is approximately 0.90.

  • Calculate the concentration of the DBCO moiety.

    • DBCO Concentration (M) = A309 / ε_DBCO

    • The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.

  • Calculate the Degree of Labeling.

    • DOL = DBCO Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Molar Excess of this compound 10- to 40-fold for protein concentrations of 0.5-5 mg/mL.Higher excess may be needed for dilute protein solutions. Optimal ratio should be determined empirically.
Incubation Time 1-2 hours at room temperature, or overnight at 4°C.Longer incubation can improve efficiency.
Reaction pH 7.0 - 9.0 for amine labeling.Near neutral pH is favored.
DBCO Molar Extinction Coefficient ~12,000 M⁻¹cm⁻¹ at 309 nm.Used for calculating the degree of labeling.
Protein Concentration 0.5 - 5 mg/mL.Higher concentrations can improve reaction efficiency.

Visual Diagrams

experimental_workflow cluster_labeling DBCO Labeling cluster_purification Purification cluster_downstream Downstream Application protein Protein in Amine-Free Buffer reaction Labeling Reaction (1-2h, RT) protein->reaction dbco This compound in DMSO dbco->reaction purify Removal of Excess DBCO (Spin Column/Dialysis/SEC) reaction->purify labeled_protein Purified DBCO-Labeled Protein purify->labeled_protein click_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) labeled_protein->click_reaction azide Azide-Modified Molecule azide->click_reaction conjugate Final Conjugate click_reaction->conjugate troubleshooting_logic start Low Final Conjugate Yield check_labeling Is DBCO labeling efficient? start->check_labeling check_purification Is protein recovery adequate? check_labeling->check_purification Yes increase_dbco Increase DBCO molar excess Use fresh reagent Check buffer check_labeling->increase_dbco No check_click Is the click reaction working? check_purification->check_click Yes optimize_purification Use appropriate purification method Optimize buffer conditions check_purification->optimize_purification No optimize_click Confirm azide partner labeling Optimize reaction conditions check_click->optimize_click No success Successful Conjugation check_click->success Yes increase_dbco->check_labeling optimize_purification->check_purification optimize_click->check_click

References

Technical Support Center: DBCO-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHS ester reactions. The information focuses on the critical role of pH in reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a this compound with a primary amine?

The optimal pH range for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine (a process known as acylation) is typically between 7.2 and 8.5.[1] A frequently recommended pH is 8.3-8.5, which provides a good balance between efficient amine reactivity and minimal hydrolysis of the NHS ester.[2][3] Conjugation is generally favored at a near-neutral pH of 6-9.[4]

Q2: How does pH affect the this compound reaction?

The pH of the reaction buffer is a critical parameter that influences two competing reactions:

  • Amine Reactivity: At acidic pH (below ~7), primary amines are protonated (R-NH3+), which makes them poor nucleophiles and thus unreactive with the NHS ester. As the pH increases, the amine becomes deprotonated (R-NH2), making it nucleophilic and reactive.

  • NHS Ester Hydrolysis: At basic pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly. This is an undesired side reaction where the NHS ester reacts with water, becoming non-reactive towards the amine and reducing the overall conjugation efficiency.

Q3: Which buffers are recommended for this reaction?

It is crucial to use a non-amine-containing buffer to avoid competition with the target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS), typically at pH 7.2-7.5

  • HEPES

  • Borate buffer

  • Carbonate/bicarbonate buffer

Q4: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target amine for reaction with the this compound.

Q5: What is the role of the DBCO group in this reaction?

The dibenzocyclooctyne (DBCO) group is a strained alkyne used in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. After the NHS ester has reacted with an amine-containing molecule to form a stable amide bond, the DBCO group is available to react with an azide-tagged molecule.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation Incorrect pH: The reaction buffer pH is too low (below 7), leading to protonated and unreactive amines.Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.
NHS ester hydrolysis: The reaction buffer pH is too high (above 8.5), or the this compound was exposed to moisture before use.Lower the pH of the reaction buffer. Always allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use.
Competing amines in the buffer: Use of amine-containing buffers like Tris or glycine.Use a recommended non-amine buffer such as PBS, HEPES, or borate buffer.
Low yield of the final conjugate Suboptimal reaction conditions: The concentration of reactants is too low, or the incubation time is too short.Increase the concentration of the reactants. The reaction is more efficient at higher concentrations. Increase the incubation time; while typical reactions are under 4 hours, longer incubation can improve efficiency.
Hydrolysis of the NHS ester: Even within the optimal pH range, some hydrolysis will occur.While some hydrolysis is unavoidable, its rate can be minimized by working expeditiously once the NHS ester is in an aqueous solution.

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the NHS ester is a critical factor in the overall success of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly dependent on the pH of the solution. The half-life of the NHS ester decreases as the pH increases.

pH Half-life of NHS Ester Reference
7.04-5 hours
8.0210 minutes
8.5180 minutes
8.610 minutes
9.0125 minutes

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with a this compound.

Materials:

  • Protein of interest in a suitable non-amine buffer (e.g., PBS at pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a non-amine-containing buffer at a concentration of 1-10 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup:

    • Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. For a protein concentration of ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.

    • Mix thoroughly by gentle vortexing or pipetting.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or a similar purification method.

  • Subsequent Click Reaction: The purified DBCO-labeled protein is now ready for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-containing molecule.

Visualizations

This compound Reaction Workflow

DBCO_NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_posts Post-Reaction cluster_final Final Product prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) prep_dbco Dissolve DBCO-NHS Ester in Anhydrous DMSO/DMF mix Mix Protein and This compound prep_protein->mix prep_dbco->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Amine Buffer (e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product DBCO-Labeled Protein purify->final_product

Caption: Experimental workflow for protein labeling with this compound.

Competing Reactions in this compound Labeling

Competing_Reactions cluster_desired Desired Reaction (Amine Acylation) cluster_competing Competing Reaction (Hydrolysis) DBCO_NHS This compound Amine Primary Amine (R-NH2) DBCO_NHS->Amine Water Water (H2O) DBCO_NHS->Water Conjugate DBCO-Amide Conjugate Amine->Conjugate Optimal pH 7.2-8.5 Hydrolyzed Hydrolyzed DBCO (Inactive) Water->Hydrolyzed Increases at pH > 8.5

Caption: Competing pathways in this compound reactions.

References

common mistakes to avoid when using DBCO-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage and handling for this compound?

A1: Proper storage and handling are critical to maintain the reactivity of this compound. Incorrect storage can lead to degradation of the compound and poor experimental outcomes.

  • Solid Form: this compound in solid form should be stored at -20°C in a dark, desiccated environment.[1][2] Under these conditions, it is stable for at least one year.[1]

  • In Solvent: Stock solutions of this compound, typically prepared in anhydrous DMSO or DMF, are less stable. They should be used immediately after preparation. If storage is necessary, it should be at -20°C for no longer than 2-3 months or at -80°C for up to 6 months. It is crucial to use anhydrous solvents as NHS esters are highly sensitive to moisture. Always allow the vial to come to room temperature before opening to prevent moisture condensation.

Storage ConditionShelf LifeCitations
Solid Form (-20°C, dark, desiccated)≥ 1 year
In Anhydrous Solvent (-20°C)1-3 months
In Anhydrous Solvent (-80°C)≤ 6 months

Q2: My labeling efficiency with this compound is low. What are the possible causes and solutions?

A2: Low labeling efficiency is a common issue that can be attributed to several factors. Here is a troubleshooting guide to help you identify and resolve the problem.

Possible CauseRecommended SolutionCitations
Hydrolysis of this compound Prepare stock solutions fresh in anhydrous DMSO or DMF. Avoid moisture exposure by allowing the vial to warm to room temperature before opening.
Incorrect buffer composition Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they compete with the target molecule for reaction with the NHS ester.
Suboptimal pH The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5. A lower pH will result in protonated amines that are not reactive, while a higher pH will accelerate the hydrolysis of the NHS ester.
Insufficient molar excess of this compound For protein concentrations of 5 mg/mL or higher, use a 10-fold molar excess of the this compound. For lower protein concentrations, a 20- to 50-fold molar excess may be necessary.
Low concentration of the target molecule The conjugation reaction is more efficient at higher concentrations of the protein or peptide.

Q3: What are the appropriate buffer conditions for the reaction between this compound and a primary amine?

A3: The choice of buffer and its pH are critical for a successful conjugation reaction.

  • Recommended Buffers: Amine-free buffers are essential to prevent competition with the target molecule. Suitable buffers include phosphate-buffered saline (PBS), HEPES, and carbonate/bicarbonate or borate buffers.

  • pH: The ideal pH range for the reaction is between 7.2 and 9, with the optimal pH being around 8.3-8.5. This pH ensures that the primary amines of the target molecule are sufficiently deprotonated to be nucleophilic while minimizing the hydrolysis of the NHS ester.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, should not be used during the conjugation reaction as they will react with the this compound. Azide-containing buffers should also be avoided as the azide group can react with the DBCO moiety.

Q4: How can I quench the reaction and remove unreacted this compound?

A4: After the incubation period, it is important to quench the reaction to stop further labeling and remove any unreacted this compound.

  • Quenching: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. This will react with any remaining this compound. The quenching reaction should be incubated for about 15-30 minutes at room temperature.

  • Purification: Unreacted this compound and the quenching agent can be removed using size-exclusion chromatography, such as a spin desalting column, or through dialysis.

Experimental Protocols & Workflows

General Workflow for Labeling a Protein with this compound

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Purification cluster_final Final Product prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and This compound (10-20x molar excess) prep_protein->mix prep_dbco Prepare Fresh 10 mM This compound in Anhydrous DMSO prep_dbco->mix incubate Incubate at RT for 30-60 min mix->incubate quench Quench with Tris or Glycine Buffer incubate->quench purify Purify via Desalting Column quench->purify final_product DBCO-Labeled Protein purify->final_product

Caption: Workflow for protein labeling with this compound.

Detailed Protocol for Antibody-Oligonucleotide Conjugation

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to an antibody using this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound.

  • Anhydrous DMSO.

  • Azide-modified oligonucleotide.

  • Quenching solution (e.g., 100 mM Tris or glycine in water).

  • Spin desalting columns or other purification systems.

Procedure:

  • Antibody Activation with DBCO:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Add a 20- to 30-fold molar excess of the this compound solution to the antibody solution. Ensure the final DMSO concentration is below 20%.

    • Incubate the reaction at room temperature for 60 minutes.

    • Quench the reaction by adding the quenching solution and incubating for an additional 15 minutes.

    • Remove the excess, unreacted this compound using a spin desalting column.

  • Copper-Free Click Reaction:

    • Mix the DBCO-functionalized antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.

    • Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature.

    • The conjugated antibody-oligonucleotide is now ready for purification if necessary.

Troubleshooting Logic for Low Conjugation Yield

If you are experiencing low yields in your DBCO-azide conjugation, the following decision tree can help you troubleshoot the issue.

G start Low Conjugation Yield check_dbco_labeling Was DBCO labeling successful? start->check_dbco_labeling check_hydrolysis Was this compound hydrolyzed? check_dbco_labeling->check_hydrolysis No check_azide Is the azide-modified molecule stable and pure? check_dbco_labeling->check_azide Yes check_buffer Was an amine-free buffer used? check_hydrolysis->check_buffer No sol_hydrolysis Use fresh this compound and anhydrous DMSO. check_hydrolysis->sol_hydrolysis Yes check_molar_ratio Was the molar ratio of This compound sufficient? check_buffer->check_molar_ratio Yes sol_buffer Use PBS, HEPES, or borate buffer (pH 7.2-8.5). check_buffer->sol_buffer No sol_ratio Increase molar excess of This compound. check_molar_ratio->sol_ratio No success Problem Solved check_molar_ratio->success Yes optimize_click Optimize click reaction conditions (time, temperature, concentration) check_azide->optimize_click Yes sol_azide Verify the quality and concentration of the azide molecule. check_azide->sol_azide No optimize_click->success

Caption: Troubleshooting guide for low DBCO-azide conjugation yield.

References

improving the stability of DBCO-NHS ester stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-NHS Ester

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their this compound stock solutions and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in stock solutions?

The primary cause of instability is the hydrolysis of the N-hydroxysuccinimide (NHS) ester moiety.[1][2][3][4] The NHS ester is susceptible to reaction with water, which cleaves the ester and renders it incapable of reacting with primary amines on the target molecule. This hydrolysis is accelerated by moisture and higher pH.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Anhydrous (dry) dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize moisture content and prevent hydrolysis.

Q3: How should solid this compound be stored?

Solid this compound should be stored at -20°C in a dark, desiccated environment. Protecting the solid reagent from moisture and light is critical for long-term stability.

Q4: How should I store my this compound stock solution?

For optimal stability, it is highly recommended to prepare this compound stock solutions immediately before use. If storage is necessary, stock solutions in anhydrous DMSO or DMF can be kept for a very short period. Some sources suggest they can be kept for several days when frozen, while others indicate storage at -20°C for up to a month or at -80°C for up to 6 months. However, fresh solutions are always preferable to ensure maximum reactivity. When dissolved in DMSO, this compound is stable for only 2-3 months at -20°C.

Q5: Can I use aqueous buffers to dissolve this compound?

No, this compound is not soluble in aqueous buffers and is susceptible to rapid hydrolysis in aqueous environments. It should first be dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the reaction mixture containing the biomolecule in an appropriate aqueous buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolyzed this compound: The stock solution may have been compromised by moisture, improper storage, or age.Always prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use. Ensure your solvent is truly anhydrous.
Incorrect buffer conditions: The reaction buffer contains primary amines (e.g., Tris, glycine) or azides.Use a non-amine containing buffer such as PBS, HEPES, or borate buffer at a pH of 7-9 for the conjugation reaction. Avoid buffers containing azides, as they can react with the DBCO group.
Suboptimal reaction pH: The pH of the reaction buffer is too low or too high.The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9. Hydrolysis of the NHS ester is a competing reaction that is favored at higher pH.
Precipitation observed during reaction Low aqueous solubility of this compound: The concentration of the this compound from the organic stock solution is too high in the final aqueous reaction mixture.Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is kept low (typically <10%) to maintain protein solubility. Some PEGylated versions of this compound offer improved aqueous solubility.
Inconsistent results between experiments Variable activity of this compound stock: Using a stock solution that has been stored for a variable amount of time or has undergone multiple freeze-thaw cycles.Prepare a fresh stock solution for each experiment or aliquot single-use volumes if a stock solution must be stored. Avoid frequent freeze-thaw cycles.

Quantitative Data on NHS Ester Stability

pH Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

This data is a general approximation for NHS esters and can be influenced by buffer composition and temperature.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a fresh, active stock solution of this compound for bioconjugation.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Argon or nitrogen gas (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube until the solid is completely dissolved.

  • (Optional) Purge the headspace of the tube with an inert gas like argon or nitrogen before capping tightly.

  • Use the solution immediately for the best results.

Protocol 2: Labeling of a Protein with this compound

Objective: To covalently attach a DBCO moiety to a protein via its primary amines.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly prepared this compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Ensure the protein solution is at the desired concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound and byproducts using a desalting column.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification solid Solid this compound (-20°C, desiccated) dissolve Dissolve in Anhydrous DMSO/DMF solid->dissolve stock Fresh DBCO-NHS Ester Stock Solution dissolve->stock mix Mix stock->mix protein Protein in Amine-Free Buffer protein->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Tris Buffer incubate->quench desalt Desalting Column quench->desalt product Purified DBCO-labeled Protein desalt->product

Caption: Experimental workflow for labeling a protein with this compound.

degradation_pathway Active Active this compound Inactive Inactive Hydrolyzed Product Active->Inactive Hydrolysis Conjugate DBCO-Protein Conjugate Active->Conjugate Amine Reaction Protein Protein-NH2 H2O H2O (Moisture)

Caption: Competing reactions of this compound: hydrolysis vs. amine conjugation.

References

Technical Support Center: Quenching Unreacted DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-NHS esters. The following sections address common issues encountered when quenching unreacted DBCO-NHS ester in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the unreacted this compound?

A1: Quenching is a critical step to terminate the labeling reaction. If unreacted this compound is not neutralized, it can continue to react with primary amines on your target molecule or other primary amine-containing species introduced in subsequent steps. This can lead to uncontrolled conjugation, batch-to-batch variability, and potential cross-linking of molecules, ultimately impacting the reliability and reproducibility of your experiments.

Q2: What are the most common quenching agents for this compound reactions?

A2: The most common quenching agents are small molecules containing primary amines that efficiently react with the NHS ester. Tris (tris(hydroxymethyl)aminomethane) and glycine are widely used due to their high reactivity with NHS esters and compatibility with biological samples.[1][2][3] Other primary amine-containing reagents like ethanolamine or lysine can also be used.[3]

Q3: How does the quenching reaction work?

A3: The primary amine of the quenching agent acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the quenching agent and the DBCO moiety, and the release of N-hydroxysuccinimide (NHS). This effectively caps the reactive NHS ester, preventing it from reacting with your target molecule.

Q4: Can I use a buffer that contains primary amines, like Tris-buffered saline (TBS), for my initial conjugation reaction?

A4: No, you should avoid using buffers containing primary amines (e.g., Tris, glycine) for the conjugation reaction itself.[1] These buffers will compete with your target molecule for reaction with the this compound, significantly reducing the labeling efficiency. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer during the labeling step.

Q5: What happens if I don't remove the quenching agent after the reaction?

A5: It is crucial to remove the excess quenching agent and the quenched DBCO product after the quenching step. Failure to do so can interfere with downstream applications. For example, the presence of excess primary amines from the quenching agent can compete in subsequent reactions. Purification methods like spin desalting columns, dialysis, or chromatography are recommended to remove these small molecules.

Troubleshooting Guide

Problem Possible Cause Solution
Low labeling efficiency of the target molecule after quenching. The quenching step was initiated too early.Optimize the incubation time for the labeling reaction before adding the quenching agent.
The this compound was hydrolyzed before reacting with the target molecule.Ensure that the this compound is fresh and has been stored properly under dry conditions. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
The reaction buffer contained primary amines.Use an amine-free buffer such as PBS, HEPES, or borate buffer for the labeling reaction.
Precipitation observed in the reaction mixture after adding the quenching agent. The concentration of the quenching agent is too high.Use the recommended concentration of the quenching agent (e.g., 50-100 mM Tris).
The solubility of the labeled molecule has changed.Perform the quenching reaction at a lower temperature (e.g., on ice) or adjust the buffer composition.
Inconsistent results between experiments. Incomplete quenching of the unreacted this compound.Ensure thorough mixing after adding the quenching agent and adhere to the recommended incubation time (e.g., 15 minutes).
The quenching agent solution is old or has a different pH.Prepare fresh quenching solutions for each experiment and verify the pH.
Interference in downstream assays. The quenching agent was not completely removed.Use a purification method with an appropriate molecular weight cutoff to ensure the complete removal of the small molecule quenching agent and byproducts.

Experimental Protocols

Protocol: Quenching Unreacted this compound with Tris Buffer

This protocol describes a general procedure for quenching a this compound reaction using Tris buffer.

Materials:

  • Reaction mixture containing the DBCO-labeled molecule and unreacted this compound.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification device (e.g., spin desalting column, dialysis cassette).

Procedure:

  • Following the incubation period for your this compound labeling reaction, add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to achieve a final Tris concentration of 50-100 mM.

  • Mix the solution thoroughly by gentle vortexing or pipetting.

  • Incubate the reaction mixture for 15 minutes at room temperature.

  • Proceed immediately to the purification step to remove the excess quenching agent, the quenched DBCO-Tris adduct, and N-hydroxysuccinimide. Follow the manufacturer's instructions for your chosen purification method (e.g., spin desalting column or dialysis).

Protocol: Quenching Unreacted this compound with Glycine

This protocol provides an alternative method using glycine as the quenching agent.

Materials:

  • Reaction mixture containing the DBCO-labeled molecule and unreacted this compound.

  • Quenching Solution: 1 M Glycine, pH 8.0.

  • Purification device (e.g., spin desalting column, dialysis cassette).

Procedure:

  • After the desired labeling time, add the 1 M Glycine, pH 8.0 solution to your reaction mixture to a final concentration of 100 mM.

  • Ensure the solution is well-mixed.

  • Incubate for 15 minutes at room temperature.

  • Purify the DBCO-labeled molecule from the quenching agent and reaction byproducts using an appropriate method such as a spin desalting column or dialysis.

Quantitative Data Summary

The efficiency of quenching is generally high and rapid with primary amine-containing reagents. The following table summarizes typical reaction parameters.

Quenching AgentTypical Final ConcentrationTypical Incubation TimeIncubation TemperatureNotes
Tris 50 - 100 mM5 - 15 minutesRoom Temperature or on iceWidely used and effective.
Glycine 100 mM15 minutesRoom TemperatureA common alternative to Tris.
Hydrolysis N/A (pH dependent)10 minutes (at pH 8.6)Temperature DependentCan be used as a quenching method by raising the pH, which regenerates the original carboxyl group.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for labeling a biomolecule with this compound, followed by the quenching and purification steps.

Quenching_Workflow cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Biomolecule Biomolecule (with -NH2) Reaction_Mix Reaction Mixture (Amine-free buffer, pH 7.2-8.5) Biomolecule->Reaction_Mix DBCO_NHS This compound DBCO_NHS->Reaction_Mix Quenched_Mix Quenched Reaction Mixture Reaction_Mix->Quenched_Mix Add Quenching Agent Incubate 15 min Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Mix Purification Purification (e.g., Desalting Column) Quenched_Mix->Purification Purified_Product Purified DBCO-Biomolecule Purification->Purified_Product Byproducts Removed Byproducts: - Excess Quenching Agent - Quenched DBCO - NHS Purification->Byproducts

Caption: Workflow for this compound labeling, quenching, and purification.

References

Validation & Comparative

A Comparative Guide to Confirming Successful DBCO-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in creating sophisticated bioconjugates, confirming the successful attachment of a DBCO-NHS ester to a protein is a critical validation step. This guide provides an objective comparison of two widely used methods for this confirmation: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Comparison of Confirmation Methods

The choice between SDS-PAGE and UV-Vis spectroscopy depends on the specific requirements of the analysis, including the need for qualitative versus quantitative data, the availability of specialized equipment, and the desired level of detail.

Method Principle Data Obtained Advantages Limitations
SDS-PAGE Separation of proteins based on molecular weight.[1]Qualitative assessment of conjugation through a molecular weight shift. Densitometry can provide semi-quantitative estimates of conjugation efficiency.[1]- Widely accessible and relatively inexpensive.[1]- Provides a clear visual confirmation of the conjugate.[1]- Can simultaneously assess the purity of the conjugate.- Provides an estimate of molecular weight, not an exact measurement.- Denaturing conditions disrupt the native protein structure.[1]- Low resolution for small modifications or large proteins.
UV-Vis Spectroscopy Measurement of light absorbance by the protein and the conjugated DBCO moiety.Quantitative determination of the degree of labeling (DOL), which is the average number of DBCO molecules per protein.- Non-destructive and rapid measurement.- Provides quantitative data on the extent of conjugation.- Can be performed with a standard spectrophotometer.- Requires that the DBCO molecule has a distinct absorbance peak from the protein.- The protein's extinction coefficient at the DBCO absorbance wavelength must be known or corrected for.- Does not provide information on the purity of the conjugate.

Experimental Protocols

SDS-PAGE Analysis of DBCO-Protein Conjugate

This protocol outlines the steps to visualize the increase in molecular weight of a protein after conjugation with a this compound.

Materials:

  • DBCO-conjugated protein sample

  • Unconjugated protein control

  • Protein molecular weight standards

  • Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Electrophoresis apparatus and power supply

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • In separate microcentrifuge tubes, mix a known amount of the unconjugated protein control and the DBCO-conjugated protein with Laemmli sample buffer. A typical ratio is 3:1 (sample:4x sample buffer).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Briefly centrifuge the tubes to collect the contents at the bottom.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus with the polyacrylamide gel and fill the inner and outer chambers with SDS-PAGE running buffer.

    • Load the protein molecular weight standards into the first lane.

    • Load equal amounts of the unconjugated protein control and the DBCO-conjugated protein into adjacent lanes.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue) for approximately 1 hour.

    • Transfer the gel to a destaining solution and gently agitate until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Image the gel using a gel documentation system.

    • Compare the migration of the DBCO-conjugated protein to the unconjugated control. A successful conjugation will result in a band shift, with the conjugated protein migrating slower (appearing higher up on the gel) due to its increased molecular weight.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_vis Visualization cluster_analysis Analysis p1 Mix Protein Samples with Laemmli Buffer p2 Heat at 95-100°C p1->p2 e1 Load Samples and Standards p2->e1 e2 Run Gel e1->e2 v1 Stain Gel e2->v1 v2 Destain Gel v1->v2 v3 Image Gel v2->v3 a1 Compare Band Migration v3->a1

SDS-PAGE workflow for conjugation confirmation.
UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

This protocol describes how to quantify the number of DBCO molecules conjugated to each protein molecule.

Materials:

  • DBCO-conjugated protein sample, purified from excess this compound

  • Unconjugated protein control

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • UV-Vis spectrophotometer

  • Quartz cuvettes or a NanoDrop spectrophotometer

Procedure:

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the measurement wavelengths to 280 nm (for protein) and 309 nm (for DBCO).

  • Measurement:

    • Blank the spectrophotometer with the buffer used to dissolve the protein samples.

    • Measure the absorbance of the unconjugated protein control at 280 nm and 309 nm.

    • Measure the absorbance of the purified DBCO-conjugated protein at 280 nm and 309 nm.

  • Calculations:

    • Protein Concentration: Calculate the concentration of the protein using the Beer-Lambert law (A = εcl), where A is the absorbance at 280 nm, ε is the molar extinction coefficient of the protein at 280 nm, c is the concentration, and l is the path length of the cuvette. A correction factor for the DBCO absorbance at 280 nm should be applied.

      • Corrected A280 = A280 (conjugate) - (A309 (conjugate) × CF)

      • CF is the correction factor, which is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm.

    • DBCO Concentration: Calculate the concentration of the DBCO moiety using its absorbance at 309 nm and its molar extinction coefficient (εDBCO at 309 nm ≈ 12,000 M-1cm-1).

    • Degree of Labeling (DOL):

      • DOL = (Molar concentration of DBCO) / (Molar concentration of protein)

UV_Vis_Workflow cluster_measure Measurement cluster_calc Calculation cluster_result Result m1 Blank Spectrophotometer m2 Measure Absorbance at 280 nm & 309 nm m1->m2 c1 Calculate Protein Concentration m2->c1 c2 Calculate DBCO Concentration m2->c2 c3 Calculate Degree of Labeling (DOL) c1->c3 c2->c3 r1 Quantitative DOL Value c3->r1

UV-Vis spectroscopy workflow for DOL determination.

References

A Head-to-Head Comparison of DBCO-NHS Ester and SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal crosslinker for antibody conjugation.

In the rapidly evolving landscape of targeted therapeutics and diagnostics, the precise and stable conjugation of molecules to antibodies is of paramount importance. The choice of crosslinking chemistry can significantly impact the efficacy, stability, and homogeneity of the resulting antibody conjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols to assist researchers in making informed decisions for their specific applications.

Introduction to Antibody Conjugation Chemistries

Antibody conjugates are complex biomolecules where a payload—such as a drug, fluorophore, or oligonucleotide—is attached to an antibody. The linker connecting the payload to the antibody plays a critical role in the conjugate's performance. An ideal linker should be stable in circulation to prevent premature payload release and should not compromise the antibody's antigen-binding affinity.

DBCO-NHS ester is a key reagent in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction offers high specificity and efficiency under mild, physiological conditions.

SMCC is a traditional and well-established crosslinker that utilizes N-hydroxysuccinimide (NHS) ester and maleimide functionalities to conjugate molecules to primary amines (like lysine residues) and sulfhydryl groups (from cysteine residues) on the antibody, respectively.

Mechanism of Action

This compound: A Two-Step Bioorthogonal Approach

The conjugation strategy with this compound involves a two-step process. First, the NHS ester end of the DBCO-NHS molecule reacts with primary amines on the antibody, such as the side chains of lysine residues, to form a stable amide bond. This step introduces the DBCO moiety onto the antibody. In the second step, the DBCO-functionalized antibody is reacted with a payload that has been modified with an azide group. The strained alkyne (DBCO) and the azide undergo a [3+2] cycloaddition reaction to form a highly stable triazole linkage without the need for a cytotoxic copper catalyst.

DBCO_Mechanism Antibody Antibody with Lysine (-NH2) Ab_DBCO DBCO-functionalized Antibody Antibody->Ab_DBCO NHS Ester Reaction (Amide Bond Formation) DBCO_NHS This compound Final_Conjugate Antibody-Payload Conjugate (Stable Triazole Linkage) Ab_DBCO->Final_Conjugate Copper-Free Click Chemistry (SPAAC) Azide_Payload Azide-modified Payload Azide_Payload->Final_Conjugate

SMCC: A Classic Amine-to-Thiol Crosslinking Strategy

SMCC is a heterobifunctional crosslinker that bridges primary amines and sulfhydryl groups. The process is also typically a two-step reaction. First, the NHS ester of SMCC reacts with primary amines on the antibody (e.g., lysine residues) to form a stable amide bond, thereby "activating" the antibody with maleimide groups. Subsequently, the maleimide-activated antibody is reacted with a payload containing a free sulfhydryl group. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.

comparison of DBCO-NHS ester with other click chemistry reagents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to DBCO-NHS Ester in Click Chemistry

For researchers, scientists, and drug development professionals, "click chemistry" has become an indispensable tool for its efficiency and selectivity in bioconjugation. Among the various methods, the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry variant, has gained prominence for its biocompatibility. This guide provides an in-depth comparison of Dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester with other key click chemistry reagents, supported by experimental data and protocols to inform your selection process.

This compound is a widely used reagent that facilitates the attachment of a DBCO moiety to biomolecules containing primary amines, such as proteins and antibodies. This prepares the biomolecule for a subsequent rapid and specific reaction with an azide-tagged molecule in a copper-free environment. The primary alternatives to this approach are the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other strain-promoted cyclooctynes.

Performance Comparison: SPAAC vs. CuAAC

The central difference between SPAAC and CuAAC lies in the balance between reaction speed and biocompatibility. CuAAC is known for its fast kinetics but requires a copper catalyst that can be cytotoxic, limiting its use in live cells and in vivo studies. In contrast, SPAAC, utilizing reagents like DBCO, avoids the need for a toxic metal catalyst, making it ideal for biological applications, although historically with slower reaction rates.

Key considerations when choosing between SPAAC and CuAAC:

  • Biocompatibility: For live-cell imaging, in vivo studies, or applications with sensitive proteins, the copper-free nature of SPAAC is a significant advantage.

  • Kinetics: For in vitro conjugations where reaction speed is the highest priority and cytotoxicity is not a concern, CuAAC may be the preferred method.

  • Side Reactions: The strained alkyne in SPAAC reagents can sometimes react with cysteine-containing proteins, leading to background signal. In a proteomics study comparing the two methods for labeling O-GlcNAcylated proteins, CuAAC identified a higher number of proteins (229 vs. 188 for SPAAC), suggesting it may be a more powerful method for this specific application.

Quantitative Data Comparison

The following tables summarize key quantitative data for different click chemistry reagents to facilitate a direct comparison.

Table 1: Comparison of Reaction Kinetics

Reaction TypeReagent PairSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
SPAAC DBCO + Benzyl Azide0.24DBCO is 3.4 times faster than BCN with this azide.
DBCO + Phenyl Azide0.033BCN is 6 times faster than DBCO with this azide.
BCN + Benzyl Azide0.07BCN is smaller and less lipophilic than DBCO.
BCN + Phenyl Azide0.2BCN shows inverse-electron demand reactivity.
General SPAAC10⁻² - 1
CuAAC Terminal Alkyne + Azide10 - 100Generally faster than SPAAC.
iEDDA TCO + Tetrazine1 - 10⁶The fastest bioorthogonal reaction.

Table 2: General Properties and Considerations

FeatureThis compound (SPAAC)NHS-Alkyne/Azide (CuAAC)
Biocompatibility High; no cytotoxic copper catalyst required.Lower; requires a copper catalyst which can be toxic to cells.
Reaction Conditions Aqueous buffers, physiological pH, ambient temperature.Requires a copper(I) source and a stabilizing ligand.
Bioorthogonality High; azides and cyclooctynes are largely unreactive with native biological functional groups.High; azides and terminal alkynes are bioorthogonal.
Reagent Complexity Requires pre-functionalization with bulky and hydrophobic cyclooctynes like DBCO.Requires a copper catalyst and a stabilizing ligand.
Solubility DBCO itself is hydrophobic, but PEGylated versions (e.g., DBCO-PEG4-NHS) have improved aqueous solubility.Generally good, depending on the specific alkyne or azide reagent.
Stability DBCO-modified proteins can lose 3-5% of their reactivity over four weeks at 4°C or -20°C.The stability of the NHS ester is the primary concern; it readily hydrolyzes in aqueous solutions.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the steps for conjugating a this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein solution (5-20 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the protein solution in an amine-free buffer (e.g., PBS).

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Add the this compound stock solution to the protein solution. The molar excess of the NHS ester will depend on the protein concentration and the desired degree of labeling. For a protein concentration of >5 mg/mL, a 10-fold molar excess is recommended. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be necessary.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

  • Incubate for 5 minutes at room temperature or 15 minutes on ice to quench any unreacted this compound.

  • Remove the excess, unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • The DBCO-labeled protein is now ready for conjugation with an azide-containing molecule. The degree of labeling can be determined by measuring the absorbance at approximately 310 nm.

Protocol 2: Copper-Free Click Reaction of a DBCO-Labeled Protein with an Azide

This protocol describes the conjugation of the DBCO-labeled protein with an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule.

  • Reaction buffer (amine- and azide-free).

Procedure:

  • Prepare the azide-containing molecule in the reaction buffer.

  • Add the DBCO-labeled protein to the solution of the azide-containing molecule. A 1.5 to 3-fold molar excess of the

A Head-to-Head Comparison: Copper-Free vs. Copper-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and robust conjugation of biomolecules is paramount. "Click chemistry" has emerged as a revolutionary tool for this purpose, offering highly efficient and specific ligation reactions. The two most prominent methods are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative. This guide provides an in-depth, objective comparison of copper-free click chemistry utilizing dibenzocyclooctyne-N-hydroxysuccinimidyl (DBCO-NHS) ester with traditional copper-catalyzed methods, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.

The primary advantage of copper-free click chemistry with DBCO-NHS ester lies in its superior biocompatibility. By obviating the need for a cytotoxic copper catalyst, this method is ideally suited for applications involving living cells and in vivo studies, where cellular integrity is critical. While copper-catalyzed reactions can sometimes exhibit faster kinetics, the potential for copper-induced cellular toxicity and side reactions often makes the copper-free approach the safer and more reliable choice for biological applications.

Quantitative Data Comparison

The choice between copper-free and copper-catalyzed click chemistry often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative parameters to facilitate an informed decision.

ParameterCopper-Free Click Chemistry (SPAAC with DBCO)Copper-Catalyzed Click Chemistry (CuAAC)Reference(s)
Second-Order Rate Constant (M⁻¹s⁻¹) 0.1 - 1.010 - 100
Biocompatibility High (no cytotoxic copper catalyst)Lower (potential for copper-induced cytotoxicity)
Typical Reaction Time 30 minutes - 12 hours1 - 24 hours
Typical Yield 80 - 99%70 - 95%
Optimal Temperature 4 - 37 °C25 - 60 °C
pH Range 4 - 104 - 11
Side Reactions Minimal; potential for reaction with thiolsPotential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation
ParameterCopper-Free Click Chemistry (SPAAC with DBCO)Copper-Catalyzed Click Chemistry (CuAAC)Reference(s)
Catalyst Required NoYes (Copper(I))
Reagent Complexity Strained cyclooctynes (e.g., DBCO) can be more complex and expensive to synthesize.Simple terminal alkynes are readily available.
Specificity & Yield High specificity and can achieve quantitative yields.Generally high specificity and quantitative yields under optimized conditions.
In vivo Applications Well-suitedLimited by copper toxicity

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for labeling a protein with an NHS ester-activated DBCO, followed by the copper-free click reaction, and a standard protocol for a copper-catalyzed click chemistry reaction.

Protocol 1: Copper-Free Click Chemistry with this compound

This protocol describes the two-step process of first labeling a protein containing primary amines (e.g., lysine residues) with this compound, followed by conjugation to an azide-containing molecule.

Part 1: Activation of Protein with this compound

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-30 fold molar excess of the this compound solution to the protein solution. The final DMSO/DMF concentration should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).

Part 2: Copper-Free Click Reaction

  • Prepare Azide-Containing Molecule: Dissolve the azide-functionalized molecule in a compatible buffer.

  • Conjugation Reaction: Mix the DBCO-labeled protein with a 2-4 fold molar excess of the azide-containing molecule.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 3-4 hours at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove unreacted components.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines a general procedure for the copper-catalyzed conjugation of an alkyne-modified biomolecule with an azide-containing molecule.

  • Prepare Stock Solutions:

    • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

    • Azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).

    • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the desired molar ratio.

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Add Catalyst: Add the premixed catalyst solution to the reaction mixture.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved through methods like dialysis against a buffer containing a chelating agent (e.g., EDTA), followed by chromatography.

Visualizing the Chemical Pathways and Workflows

To further elucidate the differences between these two powerful bioconjugation techniques, the following diagrams, generated using the DOT language, illustrate the chemical reactions and experimental workflows.

cluster_0 Copper-Free Click Chemistry (SPAAC) cluster_1 Copper-Catalyzed Click Chemistry (CuAAC) DBCO-NHS_Ester This compound Triazole_Product_SPAAC Stable Triazole Linkage DBCO-NHS_Ester->Triazole_Product_SPAAC Strain-Promoted Cycloaddition Azide_Molecule_SPAAC Azide-Molecule Azide_Molecule_SPAAC->Triazole_Product_SPAAC Terminal_Alkyne Terminal Alkyne Triazole_Product_CuAAC Stable Triazole Linkage Terminal_Alkyne->Triazole_Product_CuAAC Azide_Molecule_CuAAC Azide-Molecule Azide_Molecule_CuAAC->Triazole_Product_CuAAC Copper_Catalyst Copper(I) Catalyst Copper_Catalyst->Triazole_Product_CuAAC

Caption: Chemical reaction schemes for SPAAC and CuAAC.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe handling and disposal of laboratory reagents is paramount for personnel safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Dibenzocyclooctyne-N-hydroxysuccinimidyl Ester (DBCO-NHS Ester), a commonly used amine-reactive compound in bioconjugation and click chemistry. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling

This compound is classified as a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for the specific product you are using, as hazards can vary between different forms and derivatives of the compound.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

PPE ItemSpecification
Gloves Protective gloves, such as nitrile.
Eye Protection Safety goggles with side-shields.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol formation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Experimental Protocol for Small Spills:

  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation.

  • Wear Full PPE: Before cleaning, don the appropriate personal protective equipment listed in the table above.

  • Contain the Spill: For liquid spills, absorb the material with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Decontaminate: Scrub the spill area and any contaminated equipment with alcohol.

  • Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, labeled hazardous waste container.

  • Seek Medical Attention: If skin or eye contact occurs, rinse the affected area with copious amounts of water for several minutes and seek prompt medical attention.

Disposal Procedures

The cardinal rule for the disposal of this compound and its containers is to adhere to all local, state, and federal regulations. Laboratory waste disposal requirements can vary significantly, so it is crucial to be familiar with your institution's and region's specific guidelines.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound" or "Dibenzocyclooctyne-N-hydroxysuccinimidyl Ester"), the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain or discard it as regular trash.

  • Contaminated Materials: All items that have come into contact with this compound, including pipette tips, microfuge tubes, gloves, and absorbent materials from spill cleanup, must be disposed of as hazardous waste.

  • Empty Containers: Even "empty" containers may retain product residue and should be treated as hazardous waste. Do not rinse them into the public sewer system.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing DBCO-NHS Ester in their laboratory work must adhere to stringent safety and handling protocols to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this amine-reactive compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Adherence to proper PPE protocols is mandatory to prevent accidental exposure.

Hazard Summary:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A suitable respirator should be used when handling the powder, especially if ventilation is inadequate.

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the reactivity and stability of this compound. The NHS ester moiety is sensitive to moisture and can readily hydrolyze, rendering it non-reactive.

Storage Conditions:

FormRecommended Storage TemperatureDuration
Powder-20°C3 years
Solvent-80°C6 months
Solvent-20°C1 month

Source: MedChemExpress SDS

Handling Protocol:

  • Acclimatization: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to moisture.

  • Solvent Preparation: Dissolve this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. Stock solutions in anhydrous solvents can be stored for several days at low temperatures.

  • Buffer Selection: For conjugation reactions, use non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, carbonate/bicarbonate, or borate buffers. Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as they will react with the NHS ester and DBCO group, respectively.

III. Experimental Workflow: Amine Conjugation

The primary application of this compound is the labeling of molecules containing primary amines. The following workflow outlines the key steps for a successful conjugation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_purification Purification cluster_final Final Product prep_reagent Prepare 10 mM DBCO-NHS in anhydrous DMSO or DMF add_reagent Add DBCO-NHS solution to protein sample prep_reagent->add_reagent prep_protein Prepare protein in amine-free buffer (pH 7-9) prep_protein->add_reagent incubate Incubate at RT for 30 min or on ice for 2 hours add_reagent->incubate quench_reaction Add quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) incubate->quench_reaction incubate_quench Incubate for 15 minutes quench_reaction->incubate_quench purify Remove excess reagent via desalting or dialysis incubate_quench->purify final_product DBCO-labeled biomolecule ready for click chemistry purify->final_product

Figure 1. Experimental workflow for amine conjugation.

Molar Excess Recommendations:

Protein ConcentrationMolar Excess of this compound
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Source: Thermo Fisher Scientific

IV. Disposal Plan

Unreacted this compound and contaminated materials must be disposed of as hazardous chemical waste. A two-step quenching process is recommended to neutralize its reactivity before final disposal.

Quenching and Disposal Protocol:

  • NHS Ester Hydrolysis:

    • In a designated chemical fume hood, add a 1 M solution of a non-amine-based buffer at a pH of 8.0-8.5 (e.g., sodium bicarbonate) to the waste containing this compound. For solid waste, use a sufficient volume to fully dissolve the material.

    • Stir the mixture at room temperature for at least 4 hours to ensure complete hydrolysis of the NHS ester.

  • Waste Collection:

    • Transfer the neutralized solution to a properly labeled hazardous waste container.

    • The label should clearly indicate the contents, including the hydrolyzed DBCO compound and any solvents used.

    • Absorb liquid waste with a non-reactive material like diatomite or universal binders if necessary.

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wear full personal protective equipment.

    • Absorb the spill with an inert material and place it in a sealed container for disposal.

    • Decontaminate the surface by scrubbing with alcohol.

    • Prevent the spill from entering drains or water courses.

By adhering to these safety and handling guidelines, researchers can safely and effectively utilize this compound in their experiments while minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.